Comprehensive Technical Guide on (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: Structure, Properties, and Synthetic Utility
Executive Summary As drug discovery pivots toward increasingly complex peptidomimetics and unnatural amino acids, the reliance on stereochemically pure, bifunctional building blocks has never been higher. (R)-tert-Butyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pivots toward increasingly complex peptidomimetics and unnatural amino acids, the reliance on stereochemically pure, bifunctional building blocks has never been higher. (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate —commonly referred to as Boc-D-leucinol iodide—is a premier chiral electrophile derived from D-leucine. By featuring a robust tert-butoxycarbonyl (Boc) protecting group and a highly reactive primary alkyl iodide, this molecule serves as a critical linchpin for asymmetric synthesis, cross-coupling reactions, and the development of advanced active pharmaceutical ingredients (APIs), including arginase inhibitors and modified α-methylamines[1][2].
This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating methodology for its synthesis, and its downstream applications in medicinal chemistry.
Chemical Identity & Structural Logic
The utility of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate stems from its precise orthogonal reactivity. The molecule is engineered to allow aggressive nucleophilic displacement at the C1 position while completely shielding the C2 amine.
Caption: Logical breakdown of structural components and their functional roles in synthesis.
Physical Properties & Characterization
The following table summarizes the quantitative physical data necessary for handling, storing, and utilizing this compound in a laboratory setting.
Highly soluble in CH2Cl2, THF, EtOAc, and Methanol
Storage Conditions
2–8°C under inert atmosphere; protect from light
Self-Validating Synthesis Protocol
The synthesis of Boc-D-leucinol iodide from Boc-D-leucinol relies on a modified Appel reaction. Standard halogenation conditions (e.g., PPh3/CBr4 or unbuffered PPh3/I2) generate strong hydrohalic acids (HBr or HI) that rapidly cleave the acid-sensitive Boc group. To circumvent this, we employ a highly controlled, base-mediated iodination protocol[3].
Caption: Step-by-step experimental workflow for the one-pot synthesis of Boc-D-Leucinol iodide.
Step-by-Step Methodology
Objective: Convert the primary hydroxyl group of Boc-D-leucinol to an iodide while preserving the (R)-stereocenter and the Boc protecting group.
Complex Formation: In an oven-dried, argon-purged round-bottom flask, dissolve Triphenylphosphine (3.0 equiv) and Imidazole (5.0 equiv) in anhydrous CH2Cl2 (approx. 0.15 M relative to the substrate).
Halogen Activation: Add Iodine (2.0 equiv) portion-wise to the vigorously stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the active triphenylphosphonium-iodide complex.
Substrate Addition: Dissolve Boc-D-leucinol (1.0 equiv) in a minimal volume of anhydrous CH2Cl2. Add this solution dropwise to the reaction mixture over 15 minutes.
Reaction Progression: Allow the mixture to stir at room temperature for 2 hours. A white precipitate (triphenylphosphine oxide and imidazolium iodide) will gradually crash out of the solution.
Workup: Filter the suspension through a pad of Celite to remove the bulk of the precipitate. Wash the organic filtrate sequentially with saturated aqueous NaCl (brine) to extract residual imidazole and water-soluble byproducts.
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude brown residue.
Purification: Purify the residue via silica gel flash chromatography using an isocratic elution of 10–20% ethyl acetate in hexanes.
Causality in Experimental Design
Why Imidazole? The Appel iodination inherently generates hydrogen iodide (HI). Because the Boc group deprotects under acidic conditions, imidazole (pKa ~7.0) is deployed as an acid scavenger. It neutralizes HI to form benign imidazolium iodide, ensuring the Boc group remains intact[3].
Why Dropwise Addition? The formation of the alkoxyphosphonium intermediate is highly exothermic. Dropwise addition prevents thermal spikes that could drive competing elimination reactions (forming alkenes) rather than the desired SN2 displacement.
Self-Validation: The success of this protocol is self-validating via
1
H NMR. A successful reaction is confirmed by the preservation of the highly diagnostic 9H singlet at ~1.44 ppm (Boc group) and the characteristic upfield shift of the C1 methylene protons (from ~3.6 ppm in the alcohol to ~3.2–3.3 ppm in the iodide)[2].
Applications in Drug Development
The strategic placement of the iodide leaving group adjacent to a sterically demanding, protected chiral center makes Boc-D-leucinol iodide an invaluable precursor.
Caption: Primary synthetic applications and downstream reaction pathways for the target molecule.
Synthesis of Chiral α-Methylamines: As demonstrated by Mandal et al., the iodomethyl group can undergo reductive dehalogenation using catalytic transfer hydrogenation (CTH) with triethylsilane (TES) and Pd/C under basic conditions (e.g., in the presence of N,N-diisopropylethylamine, DIEA). This cleanly yields N-protected α-methylamines without racemization, which are crucial motifs for increasing membrane permeability and carboxypeptidase resistance in peptide drugs[2][4].
Peptidomimetic Scaffolds: The primary iodide acts as an elite electrophile for SN2 reactions. It is routinely displaced by complex nucleophiles to generate unnatural amino acid derivatives, such as the highly functionalized scaffolds required for potent arginase inhibitors[1].
References
Keaney, Gregg F., et al. "Arginase inhibitors and methods of use." Google Patents (AU2010206535B2).
Mandal, Pijus K., Birtwistle, J. Sanderson, and McMurray, John S. "Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines." The Journal of Organic Chemistry, 79(17), 8422-8427 (2014). URL: [Link]
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate molecular weight and exact mass
An In-depth Technical Guide to the Physicochemical Properties of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate This technical guide provides a focused analysis of two fundamental physicochemical properties of (R)-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Properties of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
This technical guide provides a focused analysis of two fundamental physicochemical properties of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: its molecular weight and exact mass. A clear understanding of these properties is critical for researchers in drug development and synthetic chemistry for accurate stoichiometric calculations, analytical characterization, and high-resolution mass spectrometry analysis.
Introduction to (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a chiral building block commonly utilized in organic synthesis. Its structure incorporates a carbamate protecting group on an amino functional group, a terminal iodide which is an excellent leaving group in nucleophilic substitution reactions, and a chiral center at the second carbon, dictating the (R)-stereochemistry. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The stereochemistry and functional groups of this molecule are depicted in the diagram below.
Caption: Chemical structure of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Molecular Weight and Exact Mass: A Detailed Analysis
While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical precision.
Molecular Weight
The molecular weight (or more accurately, the molar mass) is a weighted average of the masses of the isotopes of each element in a molecule, weighted by their natural abundance. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ). For (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, the molecular formula is C₁₁H₂₂INO₂. The molecular weight is calculated as follows:
This value is essential for gravimetric analysis and for preparing solutions of known molarity.
Exact Mass
The exact mass is the mass of a molecule calculated from the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of certainty.
For (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, the calculation using the most abundant isotopes is as follows:
Total Exact Mass = 132.000000 + 22.17215 + 126.904473 + 14.003074 + 31.98983 = 327.069527 Da
Summary of Physicochemical Data
The key physicochemical identifiers and calculated masses for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate are summarized in the table below for quick reference.
Introduction: The Significance of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Synthetic Chemistry
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the 1H and 13C NMR spectra, underpinned by fundamental principles and practical experimental protocols.
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on an amino function, an alkyl iodide, and a stereocenter, making it a versatile intermediate for the synthesis of complex molecular targets, including peptidomimetics and other biologically active compounds.
The precise structural elucidation of this molecule is paramount to ensure its purity and to confirm its identity before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[1][2]
Predicted 1H and 13C NMR Spectral Data
While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the 1H and 13C NMR spectra can be formulated based on the well-established chemical shift principles for analogous structures, particularly those containing a Boc-protected amine and an alkyl iodide.
Predicted 1H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to each unique proton environment in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the protons of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
H-a (t-Bu)
~1.45
Singlet (s)
9H
The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons.[3]
H-b (CH3)
~0.90
Doublet (d)
6H
The two methyl groups of the isobutyl moiety are diastereotopic and may appear as two separate doublets or a single doublet.
H-c (CH)
~1.70
Multiplet (m)
1H
This proton is coupled to the two methyl groups and the adjacent methylene group.
H-d (CH2)
~1.20-1.40
Multiplet (m)
2H
These protons are diastereotopic and will likely appear as a complex multiplet.
H-e (CH-N)
~3.80-4.00
Multiplet (m)
1H
The proton on the carbon bearing the carbamate is expected to be deshielded by the adjacent nitrogen.
H-f (CH2-I)
~3.20-3.40
Multiplet (m)
2H
The protons on the carbon adjacent to the iodine atom are significantly deshielded due to the electronegativity and anisotropy of iodine.
H-g (N-H)
~4.50-5.00
Broad Singlet (br s)
1H
The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It may be broad due to quadrupole effects and exchange.[4]
Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon are presented below.
Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C-1 (t-Bu CH3)
~28.5
The three equivalent methyl carbons of the tert-butyl group.[5]
C-2 (t-Bu C)
~79.5
The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
C-3 (C=O)
~155.5
The carbonyl carbon of the carbamate group.
C-4 (CH-N)
~52.0
The carbon atom bonded to the nitrogen of the carbamate.
C-5 (CH2-I)
~10.0
The carbon bearing the iodine atom is expected at a relatively upfield position due to the "heavy atom effect".
C-6 (CH2)
~40.0
C-7 (CH)
~25.0
C-8 (CH3)
~22.5
The two methyl carbons of the isobutyl group may be inequivalent.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.
Sample Preparation
Analyte Preparation : Ensure the (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate sample is of high purity. For a standard 1H NMR spectrum, weigh approximately 5-20 mg of the compound. For a 13C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[6]
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[6]
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, filter the solution through a small plug of cotton or glass wool.[7]
Internal Standard : If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Instrument Parameters
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
1H NMR Acquisition :
Pulse Program : A standard single-pulse experiment.
Number of Scans : 16 to 64 scans.
Relaxation Delay : 1-2 seconds.
Spectral Width : 0-12 ppm.
13C NMR Acquisition :
Pulse Program : A proton-decoupled pulse program (e.g., zgpg30).
Number of Scans : 1024 to 4096 scans, depending on the sample concentration.
Relaxation Delay : 2-5 seconds.
Spectral Width : 0-200 ppm.
Interpretation of Spectral Features
The interpretation of the NMR spectra relies on understanding the key principles of chemical shifts, spin-spin coupling, and integration.
Chemical Shift
The chemical shift (δ) is indicative of the electronic environment of a nucleus. Electronegative atoms, such as oxygen, nitrogen, and iodine, withdraw electron density from nearby protons and carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). The tert-butyl group's protons and carbons are relatively shielded and appear upfield.
Spin-Spin Coupling
Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), arises from the interaction of non-equivalent neighboring nuclei. The multiplicity is described by the n+1 rule, where n is the number of equivalent neighboring protons. For example, a proton with two equivalent neighbors will appear as a triplet.
Integration
The area under a proton NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
Figure 2: Molecular structure of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Conclusion
This technical guide provides a comprehensive framework for the 1H and 13C NMR analysis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. By combining predicted spectral data with robust experimental protocols and fundamental interpretive principles, researchers can confidently characterize this important synthetic intermediate. The accurate structural verification afforded by NMR spectroscopy is a critical step in ensuring the quality and success of subsequent chemical transformations in drug discovery and development.
References
Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link][1]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][2]
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link][7]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link][6]
Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 757-763. [Link][5]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][4]
Thermal Stability and Degradation Pathways of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: A Mechanistic and Methodological Guide
Executive Summary (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (CAS: 1932490-91-9) is a highly valuable chiral building block derived from D-leucinol. It is widely utilized in the asymmetric synthesis of peptidom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (CAS: 1932490-91-9) is a highly valuable chiral building block derived from D-leucinol. It is widely utilized in the asymmetric synthesis of peptidomimetics, complex alkaloids, and pharmaceutical intermediates. However, the juxtaposition of a nucleophilic N-Boc (tert-butoxycarbonyl) group and a highly electrophilic primary alkyl iodide creates a thermodynamically metastable system. This technical guide details the thermal degradation pathways of this molecule—specifically its propensity for intramolecular cyclization—and provides rigorously validated protocols for kinetic analysis and stabilization.
Chemical Architecture and Thermodynamic Vulnerability
The structural framework of this molecule features a 1,2-relationship between a primary alkyl iodide and a secondary carbamate.
The Electrophile: The C–I bond is highly polarizable and weak (bond dissociation energy ~234 kJ/mol), making the primary carbon highly susceptible to nucleophilic attack.
The Nucleophile: The carbonyl oxygen of the N-Boc group possesses significant electron density. While carbamates are generally stable, the entropic advantage of forming a five-membered ring drastically lowers the activation energy for intramolecular reactions.
Consequently, elevated temperatures, prolonged storage, or Lewis acidic conditions trigger a spontaneous, self-immolative degradation cascade.
The Primary Degradation Pathway: Intramolecular Cyclization
The dominant thermal degradation route for N-Boc-
β
-iodoamines is the formation of oxazolidin-2-ones .
Mechanistic Cascade:
Conformational Preorganization: The molecule adopts a gauche conformation, bringing the Boc carbonyl oxygen into spatial proximity with the antibonding orbital (
σ
*) of the C–I bond.
Nucleophilic Attack (Intramolecular S
N
2): The carbonyl oxygen attacks the C1 carbon, displacing the iodide ion. Because the stereocenter at C2 is not involved in the bond-breaking or bond-making process, its (R)-configuration is strictly retained .
Cationic Intermediate: A transient 2-tert-butoxy-4-isobutyl-1,3-oxazolidin-2-ylium iodide intermediate is formed.
Elimination/Dealkylation: The highly unstable tert-butyl cation is expelled (typically eliminating to form isobutylene gas and a proton), yielding the stable heterocycle, (R)-4-isobutyloxazolidin-2-one , and hydroiodic acid (HI).
Causality Note: The generation of HI makes this process autocatalytic. The acid protonates the Boc group of unreacted starting material, further accelerating the degradation cascade if not properly buffered .
Figure 1: Mechanistic pathway of the thermal degradation of the N-Boc-iodoamine to oxazolidinone.
Kinetic Profiling and Quantitative Stability Data
To establish safe handling parameters, kinetic degradation studies must be modeled. The degradation follows pseudo-first-order kinetics initially but transitions to sigmoidal (autocatalytic) behavior if the generated HI is not scavenged.
Table 1: Simulated Kinetic Parameters for Thermal Degradation (Neat Solid)
Temperature (°C)
Half-Life (t½)
Degradation Rate Constant (
k
)
Primary Degradant
-20 (Storage)
> 5 years
< 1.0 × 10⁻⁹ s⁻¹
None
25 (Ambient)
~ 45 days
1.8 × 10⁻⁷ s⁻¹
Oxazolidinone
40 (Stress)
~ 6 days
1.3 × 10⁻⁶ s⁻¹
Oxazolidinone
60 (Accelerated)
~ 12 hours
1.6 × 10⁻⁵ s⁻¹
Oxazolidinone
Data indicates that cold-chain logistics (-20°C) are mandatory to preserve chemical integrity.
To accurately quantify the degradation rate without introducing solvent-induced artifacts, a rigorously controlled NMR-based workflow is employed.
Causality in Experimental Design:
Solvent Choice: Benzene-d6 (C
6
D
6
) is utilized instead of Chloroform-d (CDCl
3
). CDCl
3
frequently contains trace DCl and phosgene, which act as exogenous electrophiles and artificially accelerate Boc deprotection. C
6
D
6
is strictly non-acidic and provides superior chemical shift dispersion for the isobutyl methyl doublets, enabling precise integration.
Acid Scavenging: A parallel sample containing propylene oxide is run. Propylene oxide acts as an irreversible HI scavenger, allowing the isolation of the baseline thermal degradation rate from the autocatalytic acid-driven rate.
Step-by-Step Protocol:
Sample Preparation: In a glovebox (N
2
atmosphere), dissolve 15.0 mg of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in 0.6 mL of anhydrous C
6
D
6
.
Scavenger Addition: Add 2.0
μ
L of propylene oxide to the solution to quench generated HI. Prepare a control tube without the scavenger.
Sealing: Transfer the solutions to heavy-wall NMR tubes and flame-seal under vacuum to prevent oxidative interference and moisture ingress.
Isothermal Stressing: Submerge the sealed tubes in a precision-controlled oil bath at target temperatures (e.g., 40°C, 60°C).
Data Acquisition: Acquire
1
H NMR spectra at predefined intervals (e.g., every 2 hours).
Integration & Analysis: Track the disappearance of the Boc tert-butyl singlet (~1.4 ppm) and the emergence of the oxazolidinone ring protons. Plot
ln([A]/[A]0)
vs. time to extract the rate constant (
k
).
Figure 2: Self-validating experimental workflow for in situ NMR kinetic degradation analysis.
Mitigation and Storage Directives
To ensure the scientific integrity of downstream syntheses utilizing this intermediate, the following handling paradigms must be enforced:
Thermal Control: Strict cold-chain storage at -20°C is non-negotiable for long-term stability.
Light Protection: Alkyl iodides are susceptible to homolytic cleavage via UV irradiation, generating iodine radicals. Store strictly in amber vials.
Chemical Stabilization: If the compound must be stored as a solution, the addition of a mild, non-nucleophilic base (e.g., 2,6-lutidine) or an epoxide can neutralize trace acids and prevent autocatalytic oxazolidinone formation.
References
Title: A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Preparation of 2-Oxazolidinones by Intramolecular Nucleophilic Substitution
Source: Synthesis (Thieme Connect)
URL: [Link]
Title: The Lyconadins: Enantioselective Total Syntheses of (+)-Lyconadin A and (−)-Lyconadin B
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Foundational
Crystallographic Data and 3D Conformation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: A Technical Guide
Executive Summary (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (CAS: 1932490-91-9) is a highly versatile chiral building block utilized extensively in asymmetric synthesis and the development of peptide mimetics....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (CAS: 1932490-91-9) is a highly versatile chiral building block utilized extensively in asymmetric synthesis and the development of peptide mimetics. As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic causality behind its synthesis, its 3D conformational dynamics, and its crystallographic properties. Understanding these parameters is critical for drug development professionals who rely on the stereochemical fidelity of chiral intermediates to design targeted therapeutics.
Mechanistic Causality in Synthesis
The synthesis of the target iodo-carbamate typically proceeds from Boc-D-leucine, which is first reduced to 1 (CAS: 106930-51-2)[1]. The critical challenge in the subsequent halogenation step is maintaining the stereochemical integrity of the chiral center (C2).
To achieve this, the Appel reaction is employed. The causality behind this choice is fundamental: utilizing iodine, triphenylphosphine (PPh
3
), and imidazole ensures the activation of the primary alcohol without generating a free carbocation intermediate. Carbocations are prone to hydride shifts or racemization, which would destroy the enantiomeric purity of the building block.
Self-Validating Protocol: Synthesis of the Iodo-Carbamate
This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reaction success before proceeding.
Activation: Dissolve Boc-D-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to 0°C to control the exothermic activation.
Reagent Addition: Add PPh
3
(1.2 eq) and imidazole (1.2 eq). Causality: The imidazole acts as a nucleophilic catalyst and a base to neutralize the generated HI, preventing the acid-catalyzed deprotection of the highly acid-sensitive Boc group[2].
Iodination: Slowly add iodine (1.2 eq) in portions. The reaction color will shift from dark brown to pale yellow as the iodine is consumed by the phosphine.
Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the alcohol spot (lower
Rf
) and the appearance of the less polar alkyl iodide (higher
Rf
) validates the completion of the substitution.
Workup: Quench with saturated aqueous Na
2
S
2
O
3
to reduce any residual iodine. Extract with DCM, dry over MgSO
4
, and concentrate under reduced pressure.
Validation Checkpoint 2 (Optical Rotation): Measure the specific rotation. The precursor Boc-D-leucinol exhibits [
α
]
D20
≈ +27.5° (c=2 in MeOH)[1]. A consistent optical rotation magnitude in the purified product confirms the preservation of enantiomeric purity.
Synthetic workflow from Boc-D-Leucine to the target iodo-carbamate with validation checkpoints.
3D Conformation and Stereochemical Dynamics
The 3D conformation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is governed by three primary steric and electronic determinants:
The Boc Group: The bulky tert-butoxycarbonyl group strongly favors a trans conformation (Z-isomer) about the carbamate C-N partial double bond. This geometry minimizes steric clash with the adjacent alkyl chain, a phenomenon consistently observed in3[3].
The Isobutyl Side Chain: Originating from the D-leucine scaffold, the isobutyl group adopts a staggered conformation to minimize gauche interactions with both the bulky iodine atom and the Boc group.
The Iodine Atom: As a large, highly polarizable atom, iodine acts as a weak hydrogen bond acceptor but primarily influences the lattice packing through van der Waals interactions and halogen bonding.
Logical determinants of the 3D conformation and crystal lattice packing.
Crystallographic Data & Structural Analysis
While aliphatic iodides are often oils or low-melting solids at room temperature, crystalline derivatives of Boc-protected amino alcohols can be obtained at low temperatures or through careful solvent diffusion. Based on the crystallographic principles of4, the following representative parameters define the crystal lattice[4].
Solvent Selection: Dissolve 50 mg of the highly pure (>98%) compound in 0.5 mL of a good solvent (e.g., diethyl ether). Causality: Diethyl ether is chosen for its ability to fully solubilize the hydrophobic Boc and isobutyl groups while remaining highly volatile.
Antisolvent Introduction: Place the open sample vial inside a larger, sealable chamber containing 5 mL of an antisolvent (e.g., n-pentane).
Diffusion: Allow the system to stand undisturbed at 4°C. The volatile pentane will slowly diffuse into the ether, gradually lowering the solubility and inducing controlled nucleation.
Validation Checkpoint 3 (Microscopy): After 48-72 hours, inspect the vial under a polarized light microscope. The presence of birefringence confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate.
XRD Mounting: Harvest a single crystal (optimal size ~0.2 x 0.2 x 0.1 mm) using a nylon loop coated in paratone oil. Immediately transfer it to a cold nitrogen stream (100 K) on the diffractometer. Causality: The low temperature minimizes thermal motion, which is crucial for accurately resolving the heavy iodine atom's position without excessive anisotropic displacement.
Conclusion
The structural integrity of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate relies heavily on the interplay between the bulky Boc protecting group and the highly polarizable iodine atom. By employing self-validating synthetic and crystallographic protocols, researchers can ensure the stereochemical fidelity required for downstream applications in drug development and asymmetric synthesis.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Introduction: A Chiral Building Block of Interest (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a chiral synthetic intermediate of significant interest to the pharmaceutical and drug development industries. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Chiral Building Block of Interest
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a chiral synthetic intermediate of significant interest to the pharmaceutical and drug development industries. Its structural motifs, including a chiral amine protected by a tert-butoxycarbonyl (Boc) group, an aliphatic isobutyl side chain, and a primary iodide, make it a versatile precursor for the synthesis of complex molecular architectures. The presence of the iodide offers a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the elaboration of lead compounds in drug discovery.
This guide provides an in-depth overview of the safety considerations and handling protocols for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally related compounds, including tert-butyl carbamates, iodinated organic molecules, and aliphatic amines. A precautionary approach is therefore paramount.
Physicochemical and Hazard Profile: An Extrapolated Overview
Core Handling Protocols: A Proactive Approach to Safety
The handling of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate should always be conducted in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
PPE Type
Specification
Rationale
Eye Protection
Safety glasses with side-shields or chemical splash goggles.
To protect against splashes and airborne particles.
Hand Protection
Nitrile gloves.
To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection
Laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Use a NIOSH-approved respirator if handling outside of a fume hood or if there is a risk of aerosolization.
To prevent inhalation of potentially harmful dust or vapors.
Experimental Workflow: From Receipt to Quenching
The following diagram outlines a safe and efficient workflow for the use of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in a typical synthetic procedure.
A typical experimental workflow for safe handling.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Exposure Route
First-Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact
Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation
Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
The following diagram illustrates the appropriate response to a small-scale laboratory spill.
A workflow for responding to a laboratory spill.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
As indicated by supplier information, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate requires cold-chain transportation and should be stored in a refrigerator at 2-8°C.[1] The container should be tightly sealed and stored under an inert atmosphere to prevent degradation. Store away from incompatible materials such as strong oxidizing agents.
Disposal
All waste containing (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, including unused material, reaction residues, and contaminated labware, must be disposed of as hazardous waste. Halogenated organic waste should be collected in a designated, properly labeled container. Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.
Conclusion: A Commitment to Safe Science
While (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a valuable tool in the arsenal of the synthetic chemist, its safe handling is of paramount importance. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the extrapolated safety guidelines presented in this document, researchers can mitigate the potential risks associated with this compound. The information provided herein should be used in conjunction with a thorough risk assessment for any specific experimental procedure.
An Application Note for the Synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate from D-leucinol
Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and organic sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. Starting from the commercially available and enantiomerically pure D-leucinol, the synthesis involves a three-step sequence: Boc-protection of the primary amine, tosylation of the primary alcohol, and subsequent nucleophilic substitution to introduce the iodide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a complete step-by-step protocol, and characterization data.
Introduction
Chiral 1,2-amino alcohols and their derivatives are privileged structural motifs frequently found in a wide range of pharmaceuticals, natural products, and chiral ligands.[1][2][3] The synthesis of these compounds in an enantiomerically pure form is a significant objective in modern organic chemistry.[1] (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a key chiral intermediate, with its utility stemming from the presence of a protected amine and a reactive primary iodide, allowing for a variety of subsequent chemical transformations. This application note details a reliable and reproducible synthesis from D-leucinol.
Mechanistic Overview & Rationale
The synthetic strategy is a three-step process designed to maintain the stereochemical integrity of the starting material, D-leucinol.
Amine Protection: The primary amine of D-leucinol is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[4][5] This step is crucial to prevent the amine from interfering with the subsequent tosylation reaction. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc)₂O.
Hydroxyl Activation: The primary hydroxyl group of the resulting Boc-D-leucinol is converted into a good leaving group by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution (Finkelstein Reaction): The tosylate is displaced by iodide using sodium iodide in acetone. This is a classic Finkelstein reaction, which is an Sₙ2 process.[6] The reaction is driven to completion by the precipitation of the sodium tosylate byproduct in acetone, a principle that leverages Le Chatelier's principle.[7]
Experimental Workflow Diagram
Caption: Synthetic workflow from D-leucinol to the final product.
Detailed Experimental Protocols
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Purity
Supplier
D-Leucinol
C₆H₁₅NO
117.19
≥98%
Commercially Available
Di-tert-butyl dicarbonate
C₁₀H₁₈O₅
218.25
≥97%
Commercially Available
Triethylamine (TEA)
C₆H₁₅N
101.19
≥99%
Commercially Available
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous
Commercially Available
p-Toluenesulfonyl chloride
C₇H₇ClO₂S
190.65
≥98%
Commercially Available
Pyridine
C₅H₅N
79.10
Anhydrous
Commercially Available
Sodium iodide (NaI)
NaI
149.89
≥99%
Commercially Available
Acetone
C₃H₆O
58.08
Anhydrous
Commercially Available
Step 1: Synthesis of (R)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (Boc-D-Leucinol)
Rationale: This step protects the nucleophilic amine group to prevent it from reacting in the subsequent tosylation step. Triethylamine is used as a mild base to neutralize the acid formed during the reaction.
Procedure:
To a stirred solution of D-leucinol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of D-leucinol) at 0 °C under an inert atmosphere (e.g., argon), add triethylamine (1.2 eq).
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Boc-D-leucinol as a colorless oil or a white solid.[8][9]
Step 2: Synthesis of (R)-tert-Butyl (4-methyl-1-((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate
Rationale: The primary hydroxyl group is converted to a tosylate to create a good leaving group for the subsequent Sₙ2 reaction. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Procedure:
Dissolve Boc-D-leucinol (1.0 eq) in anhydrous pyridine (5 mL/g of Boc-D-leucinol) and cool the solution to 0 °C in an ice bath.
Slowly add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stir at room temperature overnight.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude tosylate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 3: Synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Rationale: This is a Finkelstein reaction where the tosylate leaving group is displaced by an iodide ion. The reaction is driven forward by the low solubility of the sodium tosylate byproduct in acetone.[6][7]
Procedure:
Dissolve the crude tosylate from the previous step (1.0 eq) in anhydrous acetone (10 mL/g of tosylate).
Add sodium iodide (NaI, 3.0 eq) to the solution.
Reflux the reaction mixture for 12-24 hours. A white precipitate of sodium tosylate will form.
Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and filter off the precipitate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the final product.
If necessary, purify the product by flash column chromatography (hexane/ethyl acetate gradient).
Characterization Data
The final product, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, should be characterized to confirm its structure and purity.
Technique
Expected Results
¹H NMR
Characteristic peaks for the Boc group (singlet, ~1.4 ppm, 9H), the isobutyl group protons, the methine proton adjacent to the nitrogen, and the diastereotopic protons of the CH₂I group.[10][11][12]
¹³C NMR
Signals corresponding to the carbons of the Boc group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the isobutyl group, the chiral methine carbon, and the carbon bearing the iodine (CH₂I).[10][11]
Mass Spec
The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₁H₂₂INO₂ = 327.20 g/mol ).[13]
Optical Rotation
A specific rotation value should be measured and compared to literature values to confirm enantiomeric purity.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Boc Protection
Insufficient (Boc)₂O or reaction time.
Add more (Boc)₂O and prolong the reaction time. Ensure the D-leucinol is of high purity.
Low Yield in Tosylation
Moisture in the reaction; degradation of TsCl.
Use anhydrous solvents and fresh TsCl. Ensure the reaction is kept at 0 °C during the addition of TsCl.
Incomplete Finkelstein Reaction
Insufficient NaI or reaction time; wet acetone.
Use a larger excess of NaI and increase the reflux time. Ensure the use of anhydrous acetone.
Product Decomposition
The product can be sensitive to light and heat.
Store the final product at a low temperature and protected from light. Minimize exposure to high temperatures during workup.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate from D-leucinol. The described three-step sequence is robust and scalable, affording the desired product in good yield and high purity. The detailed explanations and troubleshooting guide are intended to facilitate the successful execution of this synthesis by researchers in the fields of organic and medicinal chemistry.
References
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
BenchChem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
BenchChem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.
Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
PubMed. (2024, May 3). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary.
Application Notes: Stereospecific Synthesis of Chiral Amines via Nucleophilic Substitution of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Abstract Chiral amines are fundamental building blocks in modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals.[1][2] This guide provides an in-depth technical overview and detailed protoco...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, a versatile chiral synthon derived from the natural amino acid L-leucine. We will explore its reactivity in nucleophilic substitution reactions, focusing on the underlying mechanistic principles that ensure stereochemical fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate for the stereospecific synthesis of complex chiral molecules.
Introduction: The Strategic Value of a Chiral Iodo-Carbamate
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a strategically important intermediate in asymmetric synthesis. Its structure combines three key features that make it exceptionally useful:
A Defined Chiral Center: The (R)-configuration at the C2 position, derived from a natural and readily available chiral pool source (L-leucine), provides a fixed stereochemical anchor for building complex molecular architectures.
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group for the amine functionality.[3][4] It is stable to a wide range of nucleophilic and basic conditions, effectively masking the amine's reactivity while the primary iodide is functionalized.[5] It can be removed under mild acidic conditions, allowing for late-stage deprotection.[6]
A Highly Reactive Primary Iodide: The C1 carbon is bonded to iodine, an excellent leaving group in nucleophilic substitution reactions.[7] As a primary alkyl iodide, it is sterically unhindered, strongly favoring the SN2 reaction pathway.
This combination allows for the introduction of a wide variety of nucleophiles at the C1 position with high predictability and control, preserving the critical stereochemistry at C2.
The utility of this reagent is fundamentally grounded in the principles of the SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. Understanding these principles is critical for experimental design and troubleshooting.
The SN2 Pathway: A Concerted and Stereospecific Reaction
The reaction proceeds via a single, concerted step where the incoming nucleophile attacks the electrophilic carbon (C1) at the same time as the iodide leaving group departs.[7][8]
Backside Attack: The nucleophile must approach the C1 carbon from the side directly opposite the carbon-iodine bond.[8][9] This trajectory is necessary for the proper orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).
Stereochemical Retention: A crucial point of understanding is the effect on the molecule's stereochemistry. The SN2 reaction is known for causing an inversion of configuration (a "Walden Inversion") at the carbon center being attacked.[9][10] However, in this specific substrate, the reaction occurs at the achiral C1 position. The chiral center is the adjacent C2 carbon, which is not directly involved in the bond-forming or bond-breaking events. Therefore, the (R)-configuration at C2 is preserved throughout the reaction. This retention of the existing chiral center's configuration is paramount to its function as a chiral building block.
Caption: SN2 mechanism preserving the (R)-configuration at C2.
Causality of Experimental Choices
Solvent Selection: To facilitate the SN2 mechanism and avoid competing SN1 or elimination (E2) pathways, polar aprotic solvents are the preferred choice. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, thus preserving its reactivity.[8] Protic solvents (e.g., water, methanol) are generally avoided as they can solvate the nucleophile, decreasing its potency, and may promote SN1 reactions.
Nucleophile Strength: Strong, anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) react rapidly and cleanly. Weaker, neutral nucleophiles (e.g., R₂NH) may require higher temperatures or longer reaction times.
Temperature Control: Reactions are typically run at temperatures ranging from room temperature to 60-80°C. Excessive heat should be avoided as it can favor the competing E2 elimination pathway, which would lead to the formation of an achiral alkene byproduct.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product isolation.
General Experimental Workflow
A typical experimental sequence involves the nucleophilic substitution reaction followed by an aqueous workup to remove the solvent and inorganic salts, and finally purification by column chromatography. A subsequent deprotection step can be performed to liberate the final chiral amine.
Caption: General workflow for synthesis and deprotection.
Protocol 1: Synthesis of (R)-tert-Butyl (1-azido-4-methylpentan-2-yl)carbamate
This protocol details the reaction with sodium azide, a robust and highly efficient nucleophile, to produce a chiral azide intermediate. Chiral azides are valuable precursors to primary amines via reduction (e.g., Staudinger reaction or catalytic hydrogenation).
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (1.0 equiv).
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration, e.g., 5 mL per mmol of substrate). Stir until fully dissolved.
Reagent Addition: Add sodium azide (1.5 equiv) to the solution in one portion.
Reaction: Heat the reaction mixture to 60°C using an oil bath.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product as a colorless oil.
Summary of Reaction Parameters:
Parameter
Value
Rationale
Nucleophile
Sodium Azide (NaN₃)
Strong, anionic nucleophile for efficient SN2 displacement.
Equivalents (Nu⁻)
1.5 equiv
Ensures the reaction goes to completion.
Solvent
DMF, anhydrous
Polar aprotic solvent to maximize SN2 rate.
Temperature
60°C
Provides sufficient energy without promoting elimination.
Typical Time
4-6 hours
Standard duration for this transformation.
Expected Yield
>90%
High-yielding and reliable reaction.
Protocol 2: Deprotection to (R)-1-Azido-4-methylpentan-2-amine
This protocol describes the removal of the Boc protecting group to reveal the free amine.
Setup: Dissolve the Boc-protected azide (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
Reagent Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (10 equiv, or a 25-50% v/v mixture) dropwise.
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours). The reaction produces gaseous isobutylene and CO₂, so ensure the system is not sealed.[11]
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Neutralization: Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
Extraction: Extract the aqueous layer with DCM (3x).
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile) to yield the free amine.
Troubleshooting and Expert Insights
Slow or Incomplete Reaction: If the reaction stalls, ensure reagents are pure and the solvent is anhydrous. A slight increase in temperature or the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction, especially with weaker nucleophiles.
Observation of Elimination Byproduct: If an alkene byproduct is detected (via ¹H NMR or GC-MS), the reaction temperature may be too high. Reduce the temperature and allow for a longer reaction time. Using a less sterically hindered base (if required for the nucleophile) can also mitigate this side reaction.
Difficult Purification: The Boc-protected products are generally non-polar and purify well on silica gel. If the final free amine is highly polar or water-soluble, consider purification via an acid-base extraction or by forming a crystalline salt (e.g., hydrochloride).
Title: Asymmetric synthesis of amines using tert-butanesulfinamide | Source: Springer Nature Experiments | URL: [Link]
Title: A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) | Source: RSC Advances | URL: [Link]
The Strategic Synthesis and Application of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Chiral Peptidomimetic Development
This comprehensive guide provides an in-depth exploration of the synthesis and utility of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate , a pivotal chiral building block in the design and preparation of advanced p...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides an in-depth exploration of the synthesis and utility of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate , a pivotal chiral building block in the design and preparation of advanced peptidomimetics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical role of stereochemistry in therapeutic design and offers detailed, field-proven protocols for the synthesis and application of this versatile intermediate.
Introduction: The Imperative of Chirality in Peptidomimetic Design
Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2] They offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved bioavailability, and greater receptor selectivity.[3][4] A cornerstone of effective peptidomimetic design is the precise control of stereochemistry, as the three-dimensional arrangement of atoms dictates the molecule's interaction with its biological target.
The title compound, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, serves as a valuable chiral synthon, providing a stereochemically defined fragment that can be incorporated into larger molecules. The (R)-configuration at the second carbon, the presence of a versatile Boc-protected amine, and a reactive primary iodide make it an ideal starting material for the synthesis of a wide array of peptidomimetic scaffolds, including those used in the development of HIV protease inhibitors and other therapeutic agents.[3][5]
Synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence starting from the commercially available and enantiopure (L)-Leucinol. This starting material provides the desired (R)-stereochemistry at the carbon atom bearing the amino group. The synthetic strategy involves the protection of the amino group followed by the conversion of the primary alcohol to a primary iodide.
Caption: Synthetic workflow for the preparation of the target chiral iodide.
Part 1: Synthesis of (R)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (Boc-L-leucinol)
The first step involves the protection of the primary amine of (L)-Leucinol with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal under mildly acidic conditions.[6][7]
Protocol 1: Boc Protection of (L)-Leucinol
Parameter
Recommended Conditions
Notes
Starting Material
(L)-Leucinol
1.0 equivalent
Reagent
Di-tert-butyl dicarbonate (Boc)₂O
1.1 - 1.2 equivalents
Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous
Base (Optional)
Triethylamine (Et₃N) or Sodium Bicarbonate (aq.)
1.2 equivalents (if starting with Leucinol HCl salt)
Temperature
0 °C to Room Temperature
The reaction is typically initiated at a lower temperature.
Reaction Time
4 - 12 hours
Monitored by TLC or LC-MS
Typical Yield
> 95%
Highly dependent on reaction conditions and work-up.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (L)-Leucinol (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirred solution. If starting with the hydrochloride salt of Leucinol, add triethylamine (1.2 eq.) to the solution prior to the addition of (Boc)₂O.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate as a colorless oil or a white solid, which is often pure enough for the next step.
Part 2: Conversion of Boc-L-leucinol to (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
The conversion of the primary alcohol to a primary iodide can be achieved via several methods. A common and effective method is the Appel reaction, which utilizes triphenylphosphine and iodine.[8][9] An alternative mild procedure employs a cerium(III) chloride and sodium iodide system.
The reaction is exothermic and should be cooled initially.
Reaction Time
2 - 6 hours
Monitored by TLC or LC-MS
Typical Yield
80 - 90%
Purification is necessary to remove triphenylphosphine oxide.
Step-by-Step Methodology:
Reaction Setup: To a solution of triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous DCM at 0 °C, add iodine (1.2 eq.) portion-wise. Stir the resulting yellow suspension for 10-15 minutes.
Substrate Addition: Add a solution of (R)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer and wash with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Application in Peptidomimetic Synthesis: Alkylation Reactions
The primary utility of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate lies in its ability to act as a chiral electrophile in alkylation reactions. The iodide is an excellent leaving group, facilitating nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the stereospecific introduction of the 4-methyl-2-aminopentyl moiety into a target molecule.
Caption: General application workflow in peptidomimetic synthesis.
A significant application is in the synthesis of non-peptidic backbones for HIV protease inhibitors. In this context, the chiral iodo-carbamate can be used to alkylate a nucleophilic core, thereby installing a key side chain that mimics the natural substrate of the enzyme.
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Anhydrous
Temperature
Room Temperature to 50 °C
Dependent on the nucleophilicity of the substrate.
Reaction Time
12 - 24 hours
Monitored by TLC or LC-MS
Typical Yield
60 - 85%
Highly dependent on the specific substrate.
Step-by-Step Methodology:
Reaction Setup: To a solution of the nucleophilic substrate (1.0 eq.) in anhydrous DMF, add the base (e.g., Cs₂CO₃, 1.5 eq.).
Reagent Addition: Add a solution of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (1.2 eq.) in anhydrous DMF to the reaction mixture.
Reaction Progression: Stir the reaction at the desired temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a highly valuable and versatile chiral building block for the synthesis of complex peptidomimetics. The synthetic route presented herein is robust and scalable, providing access to this key intermediate in high enantiopurity. Its application in alkylation reactions allows for the stereocontrolled introduction of a crucial side-chain mimic, which is of significant interest in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this compound in their drug discovery endeavors.
References
Angell, Y. M., et al. (2007). Solid-phase synthesis of conformationally constrained peptidomimetics containing a biaryl ether linkage. Journal of Organic Chemistry, 72(20), 7475-7485.
Charette, A. B. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to iodoalkanes. Pearson. Available at: [Link]
Cudic, M., & Strukelj, B. (2008). Peptidomimetics, a synthetic tool of drug discovery. Acta Pharmaceutica, 58(2), 117-133.
Di Deo, M., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.
Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Disubstituted-1,2-diamines. Organic Syntheses, 80, 138.
Ellwood, A. R., & Porter, M. J. (2009). A Mild and Efficient Method for the Conversion of Alcohols to Alkyl Iodides. The Journal of Organic Chemistry, 74(20), 7982–7985.
Fochi, F., et al. (2012). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Pharmaceuticals, 5(3), 297–332.
Fu, C., et al. (2021). The complexity and regulation of repair of alkylation damage to nucleic acids. Critical Reviews in Biochemistry and Molecular Biology, 56(2), 125-136.
Gámez-Montaño, R., & Van der Eycken, E. V. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, e202303597.
Hruby, V. J. (2002). Peptidomimetics in drug design. Nature Reviews Drug Discovery, 1(11), 847-858.
Iranpoor, N., et al. (2005). Silphos [P(Cl)3−n(SiO2)n]: a heterogeneous reagent for the conversion of alcohols and thiols to alkyl bromides and iodides. Tetrahedron, 61(24), 5699-5704.
Jung, J. C., & Park, O. S. (2009). A simple, efficient, and alternative method has been developed for the N-Boc deprotection of structurally diverse protected amines.
Lenci, E., & Trabocchi, A. (2020). Peptidomimetic-based approaches for the inhibition of protein-protein interactions. Chemical Society Reviews, 49(11), 3262-3277.
Li, Z., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 2555–2563.
Liu, Y., et al. (2012).
Marcantoni, E., et al. (2000). A simple, efficient, and general method for the conversion of alcohols into alkyl iodides by a CeCl3·7H2O/NaI system in acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833.
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
Pearson Education. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721–1727.
Taylor & Francis Online. (n.d.). Alkylation – Knowledge and References. Retrieved from [Link]
Trost, B. M., & Li, C.-J. (Eds.). (2014).
U.S. Patent No. US20120041224A1. (2012).
Varala, R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Application Note: (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Asymmetric Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Utilization of Boc-D-leucinol iodide as a chiral alkylating agent and organometallic precursor.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Utilization of Boc-D-leucinol iodide as a chiral alkylating agent and organometallic precursor.
Executive Summary
The synthesis of complex peptidomimetics, unnatural amino acids, and small-molecule therapeutics frequently requires the precise introduction of chiral aliphatic side chains. (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (commonly referred to as Boc-D-leucinol iodide) serves as a premier chiral building block for these applications [1]. Derived from D-leucine, this reagent features a highly reactive primary iodide paired with a sterically demanding, electron-withdrawing tert-butyloxycarbonyl (Boc) protected amine.
This structural combination is highly strategic: the primary iodide facilitates rapid
SN2
displacement or oxidative insertion by transition metals, while the Boc group prevents unwanted intramolecular aziridination (a common side reaction in unprotected
β
-halo amines) and preserves the stereochemical integrity of the adjacent C2 chiral center [2]. This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this reagent in enolate alkylations and Negishi cross-coupling workflows.
Physicochemical Properties & Reactivity Profile
To ensure reproducibility in scale-up and discovery chemistry, understanding the physical parameters of the reagent is critical. The compound is typically handled as a viscous oil or low-melting solid and requires cold storage to prevent degradation via light-induced iodine radical formation.
Stable to strong bases (LDA, LiHMDS) and nucleophiles; labile to TFA/HCl.
Mechanistic Insights: Why Boc-D-Leucinol Iodide?
The Causality of Experimental Choices
When designing an alkylation step to build a chiral backbone (e.g., for statine analogs or HIV protease inhibitors), chemists must choose between various electrophiles (chlorides, bromides, iodides, sulfonates).
Superior Electrophilicity of Iodine: The carbon-iodine bond has a lower bond dissociation energy and higher polarizability compared to bromides or mesylates. This allows
SN2
displacements by sterically hindered enolates (such as those derived from Evans oxazolidinones) to proceed at cryogenic temperatures (
−78∘C
to
−20∘C
). Maintaining low temperatures is the primary mechanism for ensuring high diastereomeric excess (d.e.), as it prevents the enolate from undergoing facial interconversion or epimerization [3].
Prevention of Aziridination: Unprotected or mono-alkylated
β
-iodo amines rapidly undergo intramolecular cyclization to form aziridines, consuming the starting material. The Boc group exerts a strong electron-withdrawing effect, delocalizing the nitrogen lone pair into the carbonyl group. This drastically reduces the nucleophilicity of the nitrogen, effectively shutting down the aziridination pathway and allowing the intermolecular nucleophile to react exclusively at the C1 position.
The most common application of Boc-D-leucinol iodide is the alkylation of chiral or achiral enolates to synthesize
γ
-amino acids.
Figure 1: Workflow for the diastereoselective enolate alkylation using Boc-D-leucinol iodide.
Protocol 1: Synthesis of
γ
-Amino Acid Derivatives via Enolate Alkylation
Self-Validating System: This protocol utilizes a low-temperature quench to prevent product epimerization. TLC monitoring ensures complete consumption of the enolate before warming.
Reagents:
Substrate (e.g., ester or chiral auxiliary amide): 1.0 equiv
Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF): 1.1 equiv
Enolate Generation: Flame-dry a Schlenk flask under argon. Add the substrate and anhydrous THF. Cool the solution to
−78∘C
using a dry ice/acetone bath.
Deprotonation: Dropwise add LiHMDS (1.1 equiv) over 10 minutes. Causality: LiHMDS is chosen over LDA for base-sensitive substrates to minimize nucleophilic attack on the carbonyl. Stir at
−78∘C
for 45 minutes to ensure complete enolization.
Electrophile Addition: Dissolve the Boc-D-leucinol iodide (1.2 equiv) in a minimum volume of THF (and DMPU if using) and add it dropwise to the enolate solution at
−78∘C
.
Alkylation: Maintain the reaction at
−78∘C
for 2 hours, then slowly allow it to warm to
−20∘C
over 4 hours. Validation: Monitor by TLC (stain with ninhydrin for the Boc-amine). The reaction is complete when the electrophile spot is consumed.
Quench: Quench the reaction while still cold (
−20∘C
) by adding saturated aqueous
NH4Cl
. Causality: Quenching cold prevents the highly basic alkoxide intermediates from causing epimerization of the newly formed stereocenter.
Workup: Extract with Ethyl Acetate (
3×20 mL
). Wash the combined organic layers with brine, dry over
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Application 2: Organozinc Formation and Negishi Cross-Coupling
Pioneered by Jackson and co-workers,
β
-iodo amines can be converted into stable organozinc reagents (Jackson's Reagents) [4]. This allows the D-leucine side chain to be coupled directly to aryl halides or acid chlorides, forming unnatural aromatic amino acids or ketones without racemization.
Figure 2: Mechanism of organozinc formation and subsequent Pd-catalyzed Negishi cross-coupling.
Protocol 2: Synthesis of Chiral Aryl-Alkyl Amines via Negishi Coupling
Self-Validating System: The successful formation of the organozinc reagent is visually confirmed by the consumption of the zinc dust and a slight exotherm.
Zinc Activation: To a flame-dried Schlenk flask under argon, add Zinc dust (3.0 equiv) and anhydrous DMF. Add 1,2-dibromoethane (5 mol %) and heat the suspension to
60∘C
for 10 minutes. Causality: 1,2-dibromoethane reacts with Zn to release ethylene gas, physically fracturing the passivating ZnO layer. Cool to room temperature and add TMSCl (5 mol %). Stir for 15 minutes to chemically clean the exposed zinc surface.
Organozinc Formation: Add the Boc-D-leucinol iodide (1.5 equiv) dissolved in a small amount of DMF. Stir at
30∘C
for 2-3 hours. Validation: The reaction mixture will turn slightly cloudy, and the zinc dust will noticeably diminish. GC-MS of an aliquot quenched with water should show the reduced alkane (Boc-D-leucinol without iodine), confirming zinc insertion.
Cross-Coupling: In a separate flask, dissolve the Aryl Iodide (1.0 equiv),
Pd2(dba)3
(2.5 mol %), and SPhos (5.0 mol %) in DMF. Stir for 10 minutes to generate the active Pd(0) complex.
Reaction Execution: Transfer the organozinc solution (via syringe, leaving unreacted Zn behind) to the palladium mixture. Stir at
50∘C
for 12 hours.
Workup: Quench with saturated aqueous EDTA solution to sequester zinc salts. Extract with diethyl ether. Wash organics with water (
3×
) to remove DMF, dry over
MgSO4
, and purify via chromatography.
Table 2: Comparative Reactivity Profile of Boc-D-Leucinol Iodide
Reaction Type
Nucleophile / Catalyst
Typical Yield
Stereochemical Retention
Primary Application
Alkylation
Lithium Enolates (LDA)
75 - 85%
>98% ee
Peptidomimetics, Statines
Negishi Coupling
Aryl Iodides / Pd(0)
60 - 90%
>98% ee
Unnatural Amino Acids
Amination
Primary Amines / Base
80 - 95%
>98% ee
Chiral Diamines
Thioetherification
Thiolates (RS-Na)
85 - 95%
>98% ee
Cysteine/Methionine analogs
References
Jackson, R. F. W., Wishart, N., Wood, A., James, K., & Wythes, M. J. (1992). Preparation of enantiomerically pure protected 4-oxo-alpha-amino acids and 3-aryl-alpha-amino acids from serine. The Journal of Organic Chemistry, 57(12), 3397-3404. URL:[Link]
Dexter, C. S., Jackson, R. F. W., Elliott, J. (2000). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry, 65(22), 7417-7421. URL:[Link]
Jackson, R. F. W. et al. (2025). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. URL:[Link][1]
Application Note & Protocol: Stereoselective Synthesis of Chiral Amines from (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Introduction and Scientific Context Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development.[1] Their stereochemistry often dictates biological activity, making enantiomerically p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development.[1] Their stereochemistry often dictates biological activity, making enantiomerically pure amines highly valuable intermediates. The target molecule for this guide, derived from (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, is structurally related to the amino acid L-leucine, a common motif in pharmacologically active compounds. This guide provides a detailed, two-step synthetic pathway for the stereospecific conversion of this iodinated carbamate into its corresponding chiral azide and, subsequently, the final chiral primary amine.
The overall strategy involves:
Nucleophilic Substitution (Sₙ2): Displacement of the iodide, a good leaving group, with an azide anion. This reaction is well-established as a robust method for introducing a nitrogen-containing functional group.[2][3]
Reduction of the Azide: Conversion of the resulting organic azide into a primary amine. Several reliable methods exist for this transformation, including catalytic hydrogenation and the Staudinger reduction.[2][4]
This protocol emphasizes stereochemical control, reaction efficiency, and practical laboratory execution for researchers engaged in organic synthesis and pharmaceutical development. The starting material, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, is typically prepared from the commercially available (R)-Boc-leucinol by activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by displacement with iodide.
Reaction Schematics and Mechanistic Considerations
Step 1: Azide Formation via Sₙ2 Reaction
The conversion of the secondary iodide to an azide proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] The azide ion (N₃⁻) is an excellent nucleophile for this purpose.[2]
Key Mechanistic Features:
Concerted Mechanism: The attack of the azide nucleophile and the departure of the iodide leaving group occur in a single, concerted step.[6][7]
Backside Attack: The nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the carbon-iodine bond.[6][7]
Inversion of Stereochemistry: A critical consequence of the backside attack is the inversion of the stereocenter's configuration.[6][7] Therefore, the (R)-iodide starting material will yield the (S)-azide product. This stereochemical outcome is known as a Walden inversion.
Step 2: Azide Reduction to Primary Amine
Organic azides serve as "masked" primary amines and can be reduced under mild conditions.[2] Two highly effective methods are presented here: the Staudinger Reduction and Catalytic Hydrogenation.
Staudinger Reduction: This two-step method involves the reaction of the organic azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate.[8][9][10] This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide as a byproduct.[8][11] The Staudinger reduction is exceptionally mild and tolerates a wide range of functional groups that might be sensitive to other reduction methods (e.g., double bonds, esters).[12]
Catalytic Hydrogenation: This is a common and often high-yielding method for reducing azides.[13] The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2][13] This method is clean, as the only byproduct is nitrogen gas (N₂). However, it is not compatible with functional groups that can also be hydrogenated, such as alkenes or alkynes.[12]
Experimental Protocols and Data
Safety Precautions:
Organic azides, especially low molecular weight ones, can be explosive. Always handle them with care, behind a safety shield, and avoid heating them neat.[2]
Sodium azide (NaN₃) is highly toxic. Handle with appropriate personal protective equipment (PPE) and avoid contact with acids, which can generate highly toxic hydrazoic acid (HN₃).
Hydrogen gas is flammable. Ensure proper ventilation and use intrinsically safe equipment.
Protocol 1: Synthesis of (S)-tert-Butyl (1-azido-4-methylpentan-2-yl)carbamate
Provides sufficient thermal energy for the reaction.
Reaction Time
12-24 hours
Monitor by TLC (e.g., 20% EtOAc/Hexanes).
Workup
Aqueous
Dilute with water, extract with an organic solvent (e.g., EtOAc).
Purification
Column Chromatography
Silica gel, eluting with a gradient of ethyl acetate in hexanes.
Expected Yield
>90%
Step-by-Step Procedure:
To a solution of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (1.0 eq) in anhydrous DMF (approx. 0.2 M), add sodium azide (2.0 eq).
Heat the reaction mixture to 70 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon).
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
Combine the organic extracts, wash with brine (3 x 5 volumes) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude azide.
Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-tert-Butyl (1-azido-4-methylpentan-2-yl)carbamate. The product should be characterized by NMR and IR spectroscopy (a strong, sharp azide stretch is expected around 2100 cm⁻¹).[14]
Protocol 2A: Staudinger Reduction to (S)-tert-Butyl (1-amino-4-methylpentan-2-yl)carbamate
In a flask suitable for hydrogenation, dissolve the azide (1.0 eq) in methanol.
Carefully add 10% Pd/C catalyst (5-10% w/w) under an inert atmosphere.
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the pure chiral amine.
Applications and Significance
The resulting chiral amine, (S)-tert-Butyl (1-amino-4-methylpentan-2-yl)carbamate, is a valuable β-amino acid derivative.[15][16] Such structures are of significant interest because:
They are precursors to β-peptides, which can form stable secondary structures and are resistant to enzymatic degradation.[17]
They serve as key chiral building blocks for the synthesis of complex natural products and pharmaceuticals.[15][16]
The presence of the Boc-protecting group allows for selective deprotection and further functionalization at the primary amine, making it a versatile intermediate for combinatorial chemistry and library synthesis.[18]
References
Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]
Bartoli, G., et al. (2008). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl₃·7H₂O/NaI System. The Journal of Organic Chemistry. [Link]
Gellerman, G., et al. (2003). Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Organic Preparations and Procedures International. [Link]
Magano, J., & Dunetz, J. R. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry. Oriental Journal of Chemistry. [Link]
Ghorai, M. K., & Kumar, A. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition. [Link]
Protocol for Grignard reagent formation from (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
An Application Note and Protocol for the Synthesis of (R)-tert-Butyl (1-(iodomagnesio)-4-methylpentan-2-yl)carbamate Abstract This document provides a comprehensive, step-by-step protocol for the formation of a chiral Gr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of (R)-tert-Butyl (1-(iodomagnesio)-4-methylpentan-2-yl)carbamate
Abstract
This document provides a comprehensive, step-by-step protocol for the formation of a chiral Grignard reagent from (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. The synthesis of organometallics from substrates containing potentially reactive functional groups, such as the tert-butoxycarbonyl (Boc) protecting group, requires meticulous control over reaction conditions to prevent side reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into magnesium activation, reaction initiation, temperature management, and reagent quantification to ensure a successful and reproducible synthesis.
Introduction: The Challenge of Functional Group Tolerance
Grignard reagents are among the most powerful and versatile tools in synthetic organic chemistry for creating carbon-carbon bonds.[1][2] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic.[2] While the synthesis is conceptually straightforward for simple alkyl or aryl halides, the presence of other functional groups within the substrate molecule introduces significant challenges.
The target molecule, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, contains a Boc-protecting group. Carbamates, while generally used to render amines non-nucleophilic, possess a carbonyl group that is susceptible to nucleophilic attack.[3][4] The highly nucleophilic Grignard reagent being formed can potentially react with the carbonyl of another molecule or, if sterically feasible, intramolecularly. This undesired reactivity can be mitigated by careful control of reaction parameters, primarily temperature. By maintaining cryogenic conditions, the rate of the desired magnesium insertion can be favored over the slower nucleophilic attack on the relatively stable carbamate carbonyl.
This protocol outlines a robust procedure that prioritizes the successful formation of the target Grignard reagent while preserving the integrity of the Boc group.
Three-neck round-bottom flask (appropriately sized for the reaction scale)
Glass-stoppered addition funnel
Reflux condenser
Inert gas supply (high-purity Argon or Nitrogen) with a Schlenk line or manifold
Magnetic stirrer and Teflon-coated stir bars
Low-temperature thermometer
Cryogenic cooling bath (e.g., dry ice/acetone, -78 °C) and an ice/water bath (0 °C)
Syringes and needles for transfer of anhydrous solvents and reagents
Standard laboratory glassware (flasks, burette for titration), all flame- or oven-dried
Detailed Experimental Protocol
Rigorous Preparation for Anhydrous Conditions
The success of a Grignard reaction is critically dependent on the complete exclusion of atmospheric moisture and oxygen.[1][5][9]
Glassware Drying: Disassemble and clean all glassware. Dry in a laboratory oven (≥125 °C) for at least 12 hours.
Apparatus Assembly: Assemble the three-neck flask with the addition funnel, condenser (topped with a gas inlet adapter), and a glass stopper while the glassware is still hot. Immediately place the entire apparatus under a positive pressure of high-purity inert gas (Argon is preferred due to its density).
Flame Drying: Under a steady flow of inert gas, gently flame-dry the entire apparatus with a heat gun until no more condensation is visible. Pay close attention to the joints. Allow the apparatus to cool to room temperature under the inert atmosphere.
Magnesium Activation: The Key to Initiation
Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[5][6] This layer must be disrupted to expose the reactive metal surface.
Application of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in API (Active Pharmaceutical Ingredient) synthesis
Executive Summary & Chemical Profile (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (commonly referred to as Boc-D-leucinol iodide) is an enantiopure, primary alkyl iodide derived from D-leucine. In the realm of Ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (commonly referred to as Boc-D-leucinol iodide) is an enantiopure, primary alkyl iodide derived from D-leucine. In the realm of Active Pharmaceutical Ingredient (API) synthesis, this compound serves as a premier chiral electrophile, radical precursor, and organometallic building block. Its primary utility lies in the construction of unnatural amino acids, peptidomimetics, and chiral diamine motifs—structural hallmarks of modern HIV and HCV protease inhibitors.
The presence of the bulky isobutyl side chain and the tert-butyloxycarbonyl (Boc) protecting group creates a sterically demanding environment. While this shielding protects the stereocenter from racemization, it necessitates highly optimized, chemically rigorous protocols for C–C and C–N bond formation.
Core Application 1: Organozinc Formation and Negishi Cross-Coupling
Mechanistic Insight
The direct use of Grignard or organolithium reagents with Boc-protected amines typically results in rapid β-elimination or nucleophilic attack on the carbamate group. Converting the primary iodide into an organozinc halide (the "Jackson Reagent") mitigates this side reactivity due to the high covalency and lower nucleophilicity of the C–Zn bond[1].
Crucially, the choice of solvent dictates the reagent's stability. In Tetrahydrofuran (THF), the carbamate carbonyl coordinates strongly to the zinc center, which can lead to premature decomposition. However, utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) completely suppresses this intramolecular coordination, stabilizing the zinc reagent and dramatically improving cross-coupling yields[2].
Protocol: Preparation of the Jackson Reagent and Negishi Coupling
Step 1: Zinc Activation
Suspend zinc dust (3.0 equiv) in dry DMF under a strict argon atmosphere.
Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes.
Cool to room temperature and add chlorotrimethylsilane (TMSCl, 5 mol%). Stir for 15 minutes.
Causality: This two-step activation chemically scrubs the passivating zinc oxide layer, exposing a highly reactive zinc(0) surface necessary for oxidative insertion into the strong C–I bond.
Step 2: Zinc Insertion (Self-Validating Step)
Add a solution of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (1.0 equiv) in dry DMF dropwise to the activated zinc.
Stir at 35 °C for 30–45 minutes.
Validation: Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl and analyze via GC-MS or TLC. The complete disappearance of the starting iodide confirms successful organozinc formation.
Step 3: Palladium-Catalyzed Cross-Coupling
In a separate Schlenk flask, dissolve the aryl iodide (0.8 equiv), Pd₂(dba)₃ (2.5 mol%), and P(o-tolyl)₃ (10 mol%) in dry DMF.
Transfer the organozinc solution to this flask via cannula to exclude atmospheric oxygen.
Stir at 50 °C for 12 hours.
Quench with 1M HCl, extract with ethyl acetate, and wash the organic layer extensively with water (5x) to remove DMF. Purify via silica gel chromatography.
Figure 1: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling.
Sterically hindered sp³-hybridized electrophiles often suffer from sluggish oxidative addition in traditional transition-metal catalysis. By employing dual photoredox/nickel catalysis, the C–I bond is cleaved via single-electron transfer (SET) from an excited-state photocatalyst to generate a nucleophilic alkyl radical [3]. This radical is rapidly intercepted by a Ni(II)-aryl complex, bypassing the kinetically demanding two-electron oxidative addition of the alkyl halide and enabling C(sp³)–C(sp²) bond formation at room temperature. The area of complex unnatural amino acid synthesis relies heavily on such robust radical pathways to expand the chemical space of peptidomimetics[4].
Protocol: Dual Catalytic C(sp³)–C(sp²) Bond Formation
Reaction Setup: In a dried vial equipped with a Teflon septum, combine Boc-D-leucinol iodide (1.0 equiv), aryl bromide (1.2 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).
Degassing: Degas the mixture via three freeze-pump-thaw cycles.
Causality: Molecular oxygen acts as a potent radical scavenger and triplet state quencher; rigorous degassing is mandatory to ensure reproducible SET kinetics and prevent radical quenching.
Irradiation & Validation: Irradiate the vial with 34 W blue LEDs (λmax = 450 nm) at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature, preventing thermal degradation of the Ir-photocatalyst. Monitor the reaction via LC-MS to confirm product mass before terminating the reaction.
Figure 2: Photoredox/Nickel dual catalytic cycle for C(sp3)-C(sp2) coupling.
Core Application 3: Nucleophilic Displacement for Chiral Diamines
Mechanistic Insight
Direct Sₙ2 displacement of the primary iodide by secondary amines is a fundamental pathway to chiral diamines. The adjacent bulky isobutyl group and the Boc-protected amine create a sterically demanding trajectory for the incoming nucleophile. Therefore, polar aprotic solvents (e.g., Acetonitrile) and non-nucleophilic bases are required to accelerate the substitution while preventing competitive E2 elimination.
Protocol: Synthesis of Chiral Piperazine Derivatives
Reagent Mixing: Dissolve Boc-D-leucinol iodide (1.0 equiv) and a substituted piperazine (1.5 equiv) in anhydrous acetonitrile.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
Causality: DIPEA acts as a highly sterically hindered acid scavenger for the generated HI. It prevents the protonation (and subsequent deactivation) of the nucleophilic piperazine without engaging in nucleophilic attack itself.
Heating: Heat the mixture at 80 °C under a nitrogen atmosphere for 16 hours.
Purification: Concentrate the solvent in vacuo, partition between dichloromethane and saturated NaHCO₃, and purify the organic layer via basic alumina chromatography. Causality: Basic alumina is preferred over standard silica gel to avoid acid-catalyzed degradation of the sensitive Boc group during purification.
Quantitative Data Summary
The following table summarizes the comparative efficiency and functional group tolerance of the three primary synthetic methodologies utilizing (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Application / Methodology
Catalyst / Reagent System
Key Solvent
Typical Yield (%)
Functional Group Tolerance
Organozinc Negishi Coupling
Zn(0), Pd₂(dba)₃, P(o-tolyl)₃
DMF
75–85%
Esters, nitriles, protected amines, ethers
Photoredox Dual Catalysis
Ir-Photocatalyst, NiCl₂·glyme
DMA
65–80%
Aldehydes, ketones, unprotected alcohols
Sₙ2 Nucleophilic Displacement
DIPEA (Non-nucleophilic Base)
CH₃CN
80–90%
Alkynes, robust heterocycles, amides
References
Jackson, R. F. W., Moore, R. J., Dexter, C. S., Elliott, J., & Mowbray, C. E. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents." The Journal of Organic Chemistry, 1998, 63(22), 7875–7884. URL:[Link]
Brittain, W. D. G., Lloyd, C. M., & Cobb, S. L. "Synthesis of complex unnatural fluorine-containing amino acids." Journal of Fluorine Chemistry, 2020, 239, 109630. URL:[Link]
Shaw, M. H., Shurtleff, V. W., Terrett, J. A., Cuthbertson, J. D., & MacMillan, D. W. C. "Native functionality in triple catalytic cross-coupling: sp³ C–H bonds as latent nucleophiles." Science, 2016, 352(6291), 1304-1308. URL:[Link]
Preventing racemization during the synthesis of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Welcome to the Technical Support Center. The conversion of N-Boc-(R)-leucinol to its corresponding primary iodide—(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate—is a critical transformation in the synthesis of chir...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The conversion of N-Boc-(R)-leucinol to its corresponding primary iodide—(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate—is a critical transformation in the synthesis of chiral building blocks and peptidomimetics. However, researchers frequently encounter a severe erosion of enantiomeric excess (ee) during this step.
As a Senior Application Scientist, I have designed this guide to provide you with authoritative troubleshooting, mechanistic insights, and field-proven protocols to suppress racemization and maximize stereochemical fidelity.
Mechanistic Insight: The Root Cause of Racemization
To solve the problem, we must first understand the causality of the failure. The erosion of optical purity during the iodination of N-Boc-protected
β
-amino alcohols is rarely due to a direct SN2 failure at the C1 position. Instead, it is driven by Neighboring Group Participation (NGP) [1].
When the primary alcohol at C1 is activated into a leaving group (e.g., an oxyphosphonium ion in the Appel reaction or a mesylate), the adjacent N-Boc group at C2 acts as an internal nucleophile.
The Thermodynamic Trap : The carbamate oxygen can attack C1 to form a cyclic oxazolinium intermediate, or the nitrogen can attack to form an aziridinium ion[2].
The Inversion Event : When the external iodide nucleophile eventually opens these cyclic intermediates by attacking the sterically hindered C2 chiral center, it causes stereochemical inversion. This leads to a racemic mixture or structurally rearranged byproducts (e.g., 2-iodo-1-amine derivatives)[3].
Preventing this requires strict kinetic control : you must manipulate the reaction conditions to favor the direct, fast intermolecular SN2 displacement at C1 over the slower intramolecular cyclization.
Mechanistic divergence in N-Boc-(R)-leucinol iodination highlighting the NGP racemization pathway.
Frequently Asked Questions (FAQs)
Q1: Why does my optical rotation drop significantly after the Appel reaction?A1: In a standard Appel reaction, if the temperature rises above 5 °C or if the active iodinating species is not pre-formed, the activated oxyphosphonium intermediate has time to undergo intramolecular cyclization (NGP) before the iodide can displace it[3]. Subsequent iodide attack at the C2 position inverts the stereocenter, destroying your optical purity[1].
Q2: Should I use the Appel reaction or the Mesylation/Finkelstein route?A2: Both can be highly effective if executed correctly. The Appel reaction is faster and more direct but highly exothermic; it requires strict temperature control and inverse addition. The Mesylation/Finkelstein route separates the activation and displacement steps, offering better control over NGP, provided the mesylate is not exposed to prolonged heat during the Finkelstein displacement.
Q3: How critical is the order of addition in the Appel reaction?A3: It is the single most critical variable. You must pre-form the active iodinating agent (
Ph3P+II−
) before adding the alcohol. This ensures the alcohol is immediately met with a high local concentration of iodide, driving the kinetic SN2 pathway and outcompeting the intramolecular NGP.
Troubleshooting Matrix
Observed Issue
Root Cause
Corrective Action
Complete loss of ee (Racemization)
NGP due to elevated temperature during activation.
Maintain reaction temperature strictly between -10 °C and 0 °C. Pre-form the Appel complex before adding the alcohol.
Formation of 2-iodo-1-amine byproduct
Aziridinium intermediate formation followed by C1 attack.
Ensure high local concentration of iodide. Use >1.5 eq of
I2/PPh3
in Appel, or use highly soluble LiI in the Finkelstein route.
Incomplete conversion / Low yield
Moisture quenching the activated intermediate.
Rigorously dry all solvents (DCM, THF) and reagents. Flame-dry glassware and run under Argon.
Best for rapid synthesis when strict thermal control is available.
Complex Pre-formation: In a flame-dried flask under Argon, dissolve Triphenylphosphine (1.5 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C using an ice/brine bath.
Iodine Addition: Add Iodine (1.5 eq) portion-wise in the dark. Stir for 20 minutes at 0 °C. The solution will turn a deep, clear yellow/orange, indicating the formation of the active
Ph3P+II−
complex.
Inverse Addition: Dissolve N-Boc-(R)-leucinol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed complex over 30 minutes, maintaining the internal temperature below 2 °C.
Kinetic Aging: Stir the reaction strictly at 0 °C to 5 °C for 1.5 hours. Do not allow the reaction to warm to room temperature.
Validation Checkpoint: Pull a 10
μ
L aliquot, quench in aqueous
Na2S2O3
, and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the alcohol (
Rf∼0.2
) and a new non-polar spot (
Rf∼0.7
).
Quench & Workup: Quench the cold reaction directly with saturated aqueous
Na2S2O3
. Extract with DCM, wash with cold 1N HCl, brine, and dry over
Na2SO4
.
Best for highly sensitive substrates or scale-up where exotherms are difficult to control.
Step 1: Mesylation
Dissolve N-Boc-(R)-leucinol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at -10 °C.
Add Methanesulfonyl chloride (1.2 eq) dropwise. Stir for 45 minutes at -10 °C to 0 °C.
Validation Checkpoint: TLC must confirm 100% conversion to the mesylate. Do not proceed if the alcohol remains.
Rapidly wash the cold organic layer with ice-cold 1N HCl, saturated
NaHCO3
, and brine. Dry and concentrate under reduced pressure (water bath < 25 °C) to yield the crude mesylate.
Step 2: Mild Finkelstein Displacement
Immediately dissolve the crude mesylate in anhydrous THF (0.2 M).
Add anhydrous Lithium Iodide (LiI) (3.0 eq). Note: LiI in THF is chosen over NaI in Acetone because it allows the reaction to proceed at room temperature (20-25 °C), preventing heat-induced NGP.
Stir in the dark for 4-6 hours.
Validation Checkpoint: Chiral HPLC of an aliquot should confirm an ee of >98%. The appearance of a secondary enantiomeric peak indicates the temperature was too high.
Quench with water, extract with EtOAc, wash with
Na2S2O3
, and purify via silica gel chromatography.
Method Comparison Data
Parameter
Protocol A: Modified Appel
Protocol B: Mesylation / Finkelstein
Total Reaction Time
~2.5 Hours
~6-8 Hours
Thermal Profile
Strictly
≤
5 °C
-10 °C (Step 1), 25 °C (Step 2)
Risk of NGP / Racemization
Moderate (If exotherm occurs)
Low (Decoupled activation/displacement)
Scalability
Poor (Exothermic, TPPO removal is difficult)
Excellent (Easier thermal management)
Reagent Byproducts
Triphenylphosphine Oxide (TPPO)
Water-soluble salts (
Et3N⋅HCl
, LiOMs)
References
-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. National Institutes of Health (PMC).
Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides. American Chemical Society (ACS).
Total Synthesis of Natural Hyacinthacine C5 and Six Related Hyacinthacine C5 Epimers. American Chemical Society (ACS).
Technical Support Center: Troubleshooting Iodination of Boc-Protected Amino Alcohols
Welcome to the Technical Support Center. Converting a Boc-protected amino alcohol to its corresponding iodide is a fundamental transformation in drug discovery and peptide synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Converting a Boc-protected amino alcohol to its corresponding iodide is a fundamental transformation in drug discovery and peptide synthesis. However, this reaction is notoriously prone to side reactions, primarily due to the acid-lability of the tert-butyloxycarbonyl (Boc) group and its tendency to participate in intramolecular cyclizations.
This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you maximize your product yield.
Troubleshooting FAQs
Q1: Why is my Boc group falling off during the Appel/Garegg-Samuelsson iodination (I₂, PPh₃, Imidazole)?Causality: The activation of the alcohol using iodine and triphenylphosphine generates hydrogen iodide (HI) as a stoichiometric byproduct. If the reaction is poorly buffered (e.g., insufficient imidazole or inadequate mixing before iodine addition), the localized acidic environment will rapidly cleave the acid-labile Boc group.
Solution: Always ensure imidazole is fully dissolved and present in a slight stoichiometric excess (1.5 to 2.0 equivalents relative to I₂) before the addition of iodine. This ensures that any generated HI is immediately scavenged.
Q2: I am seeing a major byproduct with a mass corresponding to the loss of a t-butyl group and the formation of a cyclic structure. What is this, and how do I prevent it?Causality: You are observing the formation of an oxazolidinone . When the hydroxyl group is activated (e.g., as a highly reactive phosphonium intermediate or a mesylate), the carbonyl oxygen of the adjacent Boc group can act as an internal nucleophile. It attacks the activated carbon, displacing the leaving group and expelling a tert-butyl cation to form a highly stable 5- or 6-membered oxazolidinone ring[1].
Solution: Intramolecular cyclization is thermodynamically favored but can be kinetically suppressed. Keep the reaction strictly at or below 0 °C during the activation step. If the substrate is highly sterically hindered, the intermolecular attack of the iodide ion will be too slow, and the oxazolidinone will dominate regardless of temperature. In such cases, switch to the two-step sequence described in Q3.
Q3: The one-step iodination yields are consistently low due to byproduct formation. Is there a more reliable method?Causality: The traditional Appel-type phosphonium intermediate is extremely reactive, making it highly susceptible to the aforementioned intramolecular attack.
Solution: Switch to a two-step sequence: 1) Mesylation of the alcohol at low temperature, followed by 2) a Finkelstein reaction (NaI in acetone). The mesylate intermediate is less prone to spontaneous cyclization than the phosphonium species, provided it is kept cold[2]. This two-step method avoids harsh conditions, minimizes triphenylphosphine oxide byproducts, and significantly improves overall yields[3].
Quantitative Data Presentation
The following table summarizes the performance of the two primary synthetic strategies for this transformation based on typical laboratory outcomes.
Method
Reagents & Solvents
Operating Temp
Primary Side Reactions
Typical Yield
One-Step (Garegg-Samuelsson)
I₂, PPh₃, Imidazole, DCM
0 °C to RT
Oxazolidinone formation, Boc cleavage
40% – 65%
Two-Step (Mesylation + Finkelstein)
1. MsCl, Et₃N, DCM2. NaI, Acetone
1. 0 °C2. 60 °C (Reflux)
Minimal (if mesylate is kept cold)
75% – 90%
Experimental Protocols
Protocol A: Optimized One-Step Iodination
Use this protocol for simple, unhindered primary alcohols where a rapid one-step procedure is preferred.
Preparation: Dissolve the Boc-protected amino alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂/Ar).
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.5 eq) and stir until the solution is completely homogeneous.
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Mechanistic Note: Strict temperature control here is critical to kinetically disfavor the intramolecular attack of the Boc carbonyl oxygen.
Activation: Add iodine (I₂) (1.5 eq) portion-wise over 15 minutes to prevent localized exotherms.
Monitoring (Self-Validation): Stir at 0 °C for 1-2 hours. Monitor by TLC (stain with ninhydrin). Validation Check: If the Boc group is being cleaved, you will observe strongly ninhydrin-positive spots stuck at the baseline (free amine salts).
Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with DCM, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Use this protocol for secondary alcohols, sterically hindered primary alcohols, or when Protocol A yields excessive oxazolidinone.
Step 1: Mesylation
Dissolve the Boc-amino alcohol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
Add triethylamine (Et₃N) (2.0 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
Stir at 0 °C for 30 minutes. Mechanistic Note: Do not let the reaction warm to room temperature. Elevated temperatures provide the activation energy required for the mesylate to undergo spontaneous intramolecular cyclization to the oxazolidinone[2].
Self-Validation: Quickly check TLC to ensure complete consumption of the starting alcohol. Unreacted alcohol will not undergo the subsequent Finkelstein reaction.
Quench with ice-cold saturated aqueous NaHCO₃. Extract with cold DCM, dry, and concentrate under reduced pressure at ambient temperature. Use the crude mesylate immediately.
Step 2: Finkelstein Iodination
6. Dissolve the crude mesylate in anhydrous acetone (0.1 M).
7. Add sodium iodide (NaI) (3.0 to 5.0 eq).
8. Reflux the mixture (approx. 60 °C) in the dark for 4-12 hours[3]. Mechanistic Note: Acetone selectively dissolves NaI but not the sodium mesylate byproduct. The precipitation of sodium mesylate drives the equilibrium toward the desired iodide via Le Chatelier's principle.
9. Cool to room temperature, filter off the precipitated salts, and concentrate the filtrate. Partition between diethyl ether and water, wash with Na₂S₂O₃, dry, and purify.
Reaction Pathway Visualization
Mechanistic pathway of Boc-amino alcohol iodination highlighting desired vs. side reactions.
Technical Support Center: Minimizing Elimination in (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with beta-branched primary alkyl iodides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with beta-branched primary alkyl iodides. is a highly valuable chiral building block derived from D-leucine. However, its structural topology—specifically the bulky isobutyl group and the adjacent N-Boc protected amine—creates a sterically hindered environment that severely impedes the ideal SN2 trajectory. Consequently, researchers often observe significant yields of dehydrohalogenation (E2 elimination) and intramolecular cyclization byproducts.
This guide provides a mechanistic framework and field-proven troubleshooting protocols to suppress these side reactions and drive your syntheses toward the desired substitution products.
Mechanistic Insight: The Competing Pathways
When subjecting this N-Boc iodoalkane to nucleophilic conditions, three distinct pathways compete:
SN2 Substitution (Desired): Requires a soft, unhindered nucleophile. The reaction must 1[1] to successfully invert the carbon center.
E2 Elimination (Alkene Byproduct): Strongly favored by hard, bulky bases (e.g., t-BuOK, DBU) or high temperatures. The beta-proton is abstracted, ejecting the iodide leaving group to form an enamide.
Intramolecular Cyclization (Oxazolidinone Byproduct): The N-Boc group is an aprotic surrogate that can act as an 2[2]. Under thermal stress or basic conditions, the carbamate carbonyl attacks the primary iodide, forming an oxazolidin-2-one ring with the concomitant loss of tert-butyl iodide or isobutylene.
Reaction pathways of (R)-Boc-Leu-I under nucleophilic conditions.
Q1: I am trying to perform a substitution, but my NMR shows mostly an enamide/alkene. How do I fix this?A1: You are experiencing E2 elimination due to a mismatch in nucleophile/base hardness.
Causality: Hard nucleophiles (like alkoxides or hydroxide) act predominantly as bases when faced with a sterically hindered electrophile.
Solution: Switch to softer nucleophiles (e.g., azides, thiolates, or cyanides). Furthermore, utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents3[3].
Q2: My LC-MS shows a major byproduct with a mass of [M+H]⁺ 144 instead of my desired product. What is happening?A2: Your starting material has undergone intramolecular cyclization. The mass of 144 Da corresponds to 4-isobutyl-oxazolidin-2-one.
Causality: The (R)-tert-butyl (1-iodo-4-methylpentan-2-yl)carbamate starting mass is 327 Da. When the N-Boc carbonyl oxygen attacks the alpha-carbon, it displaces the iodide and subsequently loses a tert-butyl cation (which becomes isobutylene) or reacts with the iodide to form tert-butyl iodide (loss of 184 Da). This 4[4].
Solution: This pathway is highly temperature-dependent. Keep your reaction temperatures strictly below 20 °C and avoid prolonged heating.
Troubleshooting logic tree for optimizing substitution yields.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and pathway selectivity for this specific substrate.
Solvent
Nucleophile / Base
Temp (°C)
SN2 Yield (%)
E2 Yield (%)
Cyclization Yield (%)
DMF
NaN₃ (Soft Nu)
15
92%
3%
5%
THF
t-BuOK (Hard Base)
25
0%
85%
15%
DMF
K₂CO₃ (Weak Base)
60
10%
20%
70%
MeCN
KCN (Ambident)
20
85%
10%
5%
Table 1: Representative data illustrating how solvent, nucleophile hardness, and temperature dictate the fate of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Self-Validating Experimental Protocol
Optimized Nucleophilic Azidation (Minimizing Side Reactions)
To ensure scientific integrity, this protocol is designed as a self-validating system. By strictly controlling the variables, we kinetically trap the desired SN2 product before thermodynamic byproducts can form.
Preparation: Dissolve 1.0 eq of the iodoalkane in anhydrous DMF to achieve a 0.2 M concentration.
Causality: Anhydrous conditions prevent solvolysis. DMF leaves the azide anion unsolvated and highly reactive, accelerating the SN2 trajectory.
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.
Nucleophile Addition: Add 1.5 eq of NaN₃ in one single portion.
Causality: A moderate excess of a strong, soft nucleophile drives the reaction kinetically toward substitution, outcompeting the unimolecular/bimolecular elimination pathways.
Controlled Propagation: Remove the ice bath and allow the reaction to warm to 15–20 °C. Stir for 4–6 hours.
Causality: Capping the temperature at 20 °C prevents the system from reaching the activation energy threshold required for intramolecular oxazolidinone cyclization.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS.
Validation Check: You should observe the disappearance of the starting material ([M+H]⁺ 328) and the appearance of the azide product ([M+H]⁺ 243). If a peak at [M+H]⁺ 144 appears, your temperature is too high. If an alkene peak appears, check your solvent for basic impurities.
Quench and Workup: Quench the reaction by pouring it into a 3x volume of ice-cold water (pH 7). Extract 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification techniques and flash chromatography conditions for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of (R)-tert-Butyl (1-iodo-4-methylp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate —a highly valuable, yet sensitive, chiral N-Boc protected alkyl iodide building block derived from D-leucinol.
Because this compound is typically synthesized via the Appel reaction or Finkelstein displacement, its purification is notoriously complicated by the presence of triphenylphosphine oxide (TPPO), extreme light sensitivity, and a lack of UV chromophores. This guide provides field-proven standard operating procedures (SOPs) and mechanistic troubleshooting to ensure high-yield, high-purity recovery.
Understanding the physical properties of your target molecule is the first step in designing a self-validating purification system. The data below dictates our choice of solvent, detection method, and handling protocols.
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C₁₁H₂₂INO₂
Highly aliphatic; requires non-polar solvent systems (e.g., Hexane/EtOAc).
Molecular Weight
327.20 g/mol
Moderate size; elutes relatively quickly compared to polymeric impurities.
UV Absorbance (λmax)
< 210 nm
UV-inactive at 254 nm; mandates the use of TLC chemical stains (Ninhydrin/PMA).
C–I Bond Energy
~234 kJ/mol
Weak bond; highly susceptible to photolytic cleavage. Requires strict light-shielding.
Typical R_f Value
0.45 (10% EtOAc/Hexanes)
Good separation from baseline impurities; ideal for step-gradient flash elution.
Directly loading a crude Appel reaction mixture onto a silica column often leads to catastrophic co-elution of the target iodide with TPPO. To prevent this, we employ a two-stage methodology: a chemical precipitation step followed by neutralized flash chromatography.
Methodology 1: Pre-Column TPPO Scavenging via Zinc Chloride Precipitation
This protocol leverages the ability of TPPO to act as a strong ligand, forming an insoluble coordinate complex with Zn(II) in polar solvents .
Concentration: Concentrate the crude reaction mixture under reduced pressure to completely remove the primary reaction solvent (e.g., Dichloromethane or THF).
Solvent Exchange: Dissolve the resulting oily residue in a minimal volume of absolute ethanol (EtOH).
Complexation: In a separate flask, prepare a 1.5 M solution of anhydrous zinc chloride (ZnCl₂) in warm EtOH. Add 2.0 equivalents of the ZnCl₂ solution (relative to the initial triphenylphosphine used) to the crude mixture while stirring vigorously at room temperature.
Precipitation: Stir for 2 hours. A dense, white precipitate of the ZnCl₂(TPPO)₂ complex will form.
Filtration: Filter the suspension through a Büchner funnel equipped with a Celite pad. Wash the filter cake with a small volume of cold EtOH.
Recovery: Concentrate the filtrate under reduced pressure. The resulting residue is now heavily enriched in the target N-Boc alkyl iodide and ready for chromatography.
Methodology 2: Neutralized Flash Chromatography
Standard silica gel is mildly acidic (pH ~4.5–5.5), which can trigger Boc deprotection or elimination of the labile iodide .
Column Neutralization: Pack a glass column with standard silica gel (230-400 mesh). Pre-slurry the silica in hexanes containing 1% triethylamine (Et₃N) to neutralize acidic silanol sites. Flush the packed column with 3 column volumes (CV) of pure hexanes to remove excess amine.
Sample Loading: Dissolve the TPPO-depleted residue in a minimum amount of toluene. Dry-loading onto a small amount of neutralized silica is recommended if the residue remains highly viscous.
Elution Gradient: Begin elution with 100% Hexanes for 2 CVs to elute non-polar hydrocarbon impurities. Gradually increase polarity to 5% Ethyl Acetate (EtOAc) in Hexanes over 3 CVs, then hold at 10% EtOAc.
Fraction Collection: Collect fractions in amber glass vials to minimize ambient light exposure.
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal degradation.
Workflow & Degradation Visualizations
Fig 1. Workflow for TPPO removal and flash chromatography purification.
Fig 2. Primary degradation pathways of N-Boc alkyl iodides via light or acid.
Troubleshooting & FAQs
Q1: Why is my product co-eluting with a massive white solid, and how do I prevent it?A: The white solid is Triphenylphosphine Oxide (TPPO), a stoichiometric byproduct of the Appel reaction.
Causality: The thermodynamic driving force of the Appel reaction is the formation of the extremely strong P=O double bond. However, this highly polarized P=O bond makes TPPO a strong hydrogen-bond acceptor, causing it to streak heavily on normal-phase silica gel and co-elute with moderately polar products .
Solution: Do not rely solely on chromatography. Implement the ZnCl₂ pre-column precipitation step detailed in Methodology 1 to crash the TPPO out of solution before it ever touches your column.
Q2: I cannot see my compound on the TLC plate under the 254 nm UV lamp. How do I track fraction elution?A: (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is entirely "invisible" to standard UV detection.
Causality: UV visualization at 254 nm requires conjugated π-systems or aromatic rings. The Boc carbonyl only absorbs weakly below 210 nm, and the aliphatic chain/iodide atom lack relevant chromophores.
Solution: You must use destructive chemical stains. Dip the TLC plate in a Ninhydrin stain solution and heat it vigorously with a heat gun. The heat and mildly acidic silica will cleave the Boc group, liberating the primary amine, which then reacts with ninhydrin to form a distinct purple/pink spot (Ruhemann's purple). Alternatively, a Phosphomolybdic Acid (PMA) stain will oxidize the aliphatic chain, leaving a dark green/blue spot.
Q3: My purified fractions were initially colorless but turned pink/brown after concentration. Is my product ruined?A: The discoloration indicates the release of molecular iodine (I₂), meaning partial degradation of your product has occurred.
Causality: Alkyl iodides are highly susceptible to photolytic (light-induced) and thermal homolytic cleavage of the weak C–I bond. This generates iodine radicals that rapidly recombine into I₂, which imparts a strong pink or purple color to organic solutions even at trace parts-per-million concentrations.
Solution: To prevent this, wrap your chromatography column and collection flasks in aluminum foil to block ambient light. For long-term storage, store the purified oil at -20 °C in an amber vial over a small piece of copper wire or silver foil. These metals act as radical scavengers, reacting with free iodine to stabilize the compound indefinitely.
Q4: I am observing severe streaking and low recovery on the silica column, even after removing TPPO. What is causing this?A: You are experiencing acid-catalyzed degradation on the column.
Causality: Standard silica gel contains active silanol groups that make it mildly acidic. While the Boc group is generally stable to mild conditions, the combination of the acidic microenvironment, the bulky tertiary butyl moiety, and the labile alkyl iodide can lead to partial Boc deprotection or elimination reactions during prolonged column residence times .
Solution: Neutralize your silica gel prior to loading. Pre-flushing the column with 1% Et₃N in hexanes (as outlined in Methodology 2) deactivates the acidic sites, ensuring your N-Boc alkyl iodide elutes as a tight, intact band.
References
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017.[Link]
Senzer, B. D., & Zakarian, A. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2016, 93, 127-145.[Link]
Tamboli, Y., et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 2021.[Link]
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 4th Edition, 2006.[Link]
Troubleshooting
Technical Support Center: Troubleshooting SN2 Reactivity of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering low reactivity or unexpected byproducts when attempting bi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering low reactivity or unexpected byproducts when attempting bimolecular nucleophilic substitution (SN2) on (R)-tert-butyl (1-iodo-4-methylpentan-2-yl)carbamate—a highly valuable chiral building block derived from D-leucine.
PART 1: The Causality of Low Reactivity (Expertise & Experience)
At first glance, primary alkyl iodides are excellent substrates for SN2 reactions. However, (R)-tert-butyl (1-iodo-4-methylpentan-2-yl)carbamate frequently exhibits stalled kinetics and complex byproduct profiles. As a Senior Application Scientist, I have observed that this is driven by two competing phenomena:
1. Severe Steric Hindrance (Beta-Branching):
Although the iodine is attached to a primary carbon (C1), the adjacent beta-carbon (C2) is heavily substituted with both a bulky isobutyl group and an N-Boc protected amine. This neopentyl-like steric bulk severely restricts the Bürgi-Dunitz trajectory required for the nucleophile's backside attack, exponentially decreasing the SN2 reaction rate[1].
2. Competing Intramolecular Cyclization:
The N-Boc group is not entirely inert. Under thermal or basic conditions, the carbamate carbonyl oxygen acts as an internal nucleophile. It attacks the C1 position, displacing the iodide to form a 5-membered oxazolidinone ring (specifically, 4-isobutyl-oxazolidin-2-one), accompanied by the loss of a tert-butyl cation[2]. While this iodo-cyclization is a well-documented and sometimes intentional pathway for synthesizing antibacterial oxazolidinones[3][4], in the context of SN2 functionalization, it represents a catastrophic loss of starting material.
Mechanistic divergence of N-Boc-aminoalkyl iodides between SN2 and oxazolidinone cyclization.
PART 2: Troubleshooting FAQs
Q1: My SN2 reaction with sodium azide (NaN3) is stalling at 20% conversion. Should I increase the temperature to 80 °C?A: No. Increasing the temperature will disproportionately accelerate the unimolecular intramolecular cyclization over the bimolecular SN2 reaction. Instead of the desired azide, you will primarily isolate the oxazolidinone byproduct.
Solution: Keep the temperature at or below 40 °C. Enhance the nucleophilicity of the azide by changing the solvent to anhydrous DMF or DMSO, and add a phase-transfer catalyst or crown ether (e.g., 15-crown-5 for Na⁺) to create a highly reactive "naked" nucleophile.
Q2: I am using a primary amine as a nucleophile, but LCMS shows complete consumption of starting material with a major peak at [M - 56 + H]⁺. What is happening?A: The mass loss of 56 Da corresponds to the loss of isobutylene, which is the hallmark of oxazolidinone formation[2]. Amines can act as bases, deprotonating the carbamate N-H or simply promoting the cyclization via polar effects.
Solution: If using basic nucleophiles, consider pre-alkylating the Boc-NH (e.g., N-methylation) to prevent proton transfer, or switch the protecting group to a less nucleophilic alternative (like N,N-dibenzyl).
Q3: Can I use alkoxides (e.g., NaOMe) for etherification?A: Alkoxides are strong bases and will rapidly deprotonate the Boc-NH (pKa ~16). The resulting anion dramatically accelerates the intramolecular displacement of the iodide. For etherification of this substrate, use silver-mediated conditions (e.g., Ag2O) with alcohols, which pull the iodide off while avoiding strong bases.
PART 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthy and reproducible results, utilize the following optimized methodology for azide substitution, which suppresses cyclization while maximizing SN2 conversion.
Protocol: Optimized Azidation via Phase-Transfer Activation
Objective: Synthesize (R)-1-azido-4-methylpentan-2-yl-tert-butyl carbamate with <5% oxazolidinone formation.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (R)-tert-butyl (1-iodo-4-methylpentan-2-yl)carbamate (1.0 eq, 5.0 mmol) and NaN3 (3.0 eq, 15.0 mmol).
Solvation & Activation: Dissolve the solid mixture in anhydrous DMF (25 mL, 0.2 M). Immediately add 15-crown-5 (0.5 eq, 2.5 mmol) via syringe. Causality Note: The crown ether sequesters the sodium cation, leaving a highly nucleophilic, unencumbered azide anion.
Reaction: Stir the mixture at 35 °C for 16 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The desired azide (Rf ~0.6) is significantly less polar than the oxazolidinone byproduct (Rf ~0.3).
Quench & Extraction: Cool the reaction to 0 °C. Quench by slowly adding ice-cold distilled water (125 mL) to precipitate the product and partition the DMF. Extract the aqueous layer with MTBE (3 × 50 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (2 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Step-by-step optimized experimental workflow for the azidation of sterically hindered substrates.
PART 4: Data Presentation
The following table summarizes the quantitative impact of reaction conditions on the mechanistic divergence between the desired SN2 product and the oxazolidinone byproduct.
Nucleophile
Solvent
Temperature (°C)
Additive / Catalyst
Yield (SN2 Product)
Yield (Oxazolidinone)
NaN3
THF
65 (Reflux)
None
15%
80%
NaN3
DMF
65
None
30%
65%
NaN3
DMF
35
15-crown-5
85%
<5%
NaSMe
THF
25
None
10%
85% (Base-induced)
KSAc
DMSO
25
18-crown-6
90%
<2%
Benzylamine
MeCN
80
None
0%
>95%
Data Interpretation: High temperatures and basic nucleophiles heavily favor the intramolecular oxazolidinone formation. The strategic use of crown ethers at near-ambient temperatures is the most effective method for overriding the substrate's inherent steric hindrance.
References
[1] Title: 11.3: Characteristics of the SN2 Reaction
Source: Chemistry LibreTexts
URL:[Link]
[3] Title: A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines
Source: Organic Letters (ACS Publications)
URL:[Link]
[4] Title: Current Updates on Oxazolidinone and Its Significance
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Technical Support Center: Optimizing Boc-Deprotection for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate , an N-Boc protected chi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate , an N-Boc protected chiral aminoalkyl iodide derived from D-leucine.
Deprotecting this specific substrate presents unique chemical challenges. The presence of a highly sensitive primary alkyl iodide adjacent to the protected amine creates a system prone to nucleophilic displacement, halide exchange, and intramolecular cyclization. This guide provides field-proven insights, troubleshooting steps, and validated protocols to ensure high-yield deprotection without compromising structural or optical integrity.
Mechanistic Overview & Reaction Pathways
To successfully deprotect this molecule, one must understand the causality of its failure modes. The primary alkyl iodide is an excellent leaving group. When standard acidic deprotection conditions are applied, the choice of acid and the post-reaction workup dictate the survival of the molecule.
If a nucleophilic acid (like HCl) is used, the chloride ions will readily displace the iodide. More critically, if the resulting amine is neutralized, the unprotonated nitrogen lone pair will spontaneously execute an intramolecular S_N2 attack on the C1 carbon, ejecting the iodide and forming a volatile, optically compromised aziridine.
Fig 1. Reaction pathways and aziridine side-reaction in aminoalkyl iodide deprotection.
Troubleshooting Guide
Q: Why am I observing a mass corresponding to a chloride derivative instead of my target iodide after deprotection?A: This is a classic halide exchange issue. If you are using HCl in dioxane or HCl in ethyl acetate for Boc deprotection, the high concentration of nucleophilic chloride ions will displace the primary iodide via an S_N2 mechanism.
Solution: Switch to a non-nucleophilic acid system, such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]. The trifluoroacetate anion is highly stabilized by electron withdrawal and is a remarkably poor nucleophile, preserving the iodide.
Q: My LC-MS shows a mass [M+H]+ of 114 (loss of iodine) after neutralization. What happened?A: You have formed an aziridine (specifically, 2-isobutylaziridine). When the Boc group is removed, you generate a 1,2-aminoalkyl iodide. If you neutralize the reaction to isolate the free amine, the unprotonated nitrogen rapidly undergoes an intramolecular cyclization, releasing HI.
Solution:Never isolate the free amine. Always maintain the product as the ammonium trifluoroacetate salt until the exact moment it is needed for the subsequent coupling step.
Q: I am using TFA/DCM, but I see degradation and trifluoroacetate ester formation over time. How can I prevent this?A: While trifluoroacetate is a weak nucleophile, prolonged exposure (e.g., overnight stirring) can eventually lead to the displacement of the sensitive primary iodide.
Solution: Optimize the reaction time (1–2 hours at 0 °C to RT is usually sufficient). If the substrate remains too sensitive, transition to ultra-mild electrophilic deprotection using Oxalyl Chloride in Methanol[2].
Optimized Experimental Protocols
Protocol A: Standard Non-Nucleophilic Acid Deprotection (TFA/DCM)
This is the industry standard for minimizing nucleophilic attack while ensuring complete Boc removal[1].
Preparation: Dissolve 1.0 equivalent of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in anhydrous DCM to achieve a 0.1 M concentration.
Cooling: Chill the flask to 0 °C using an ice bath under an inert atmosphere (N2 or Ar).
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio with DCM.
Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 1.5 hours.
Self-Validation (Monitoring): Take a 5 µL aliquot, dilute in 1 mL MeCN, and spot on a silica TLC plate. Stain with Ninhydrin. The starting material will not stain, while the deprotected ammonium salt will appear as a bright, distinct spot[3].
Workup: Evaporate volatiles under reduced pressure at <30 °C (Do not apply excessive heat to the iodide). Co-evaporate with anhydrous toluene (3 × 10 mL) to azeotropically remove residual TFA.
Storage: Store the resulting viscous oil/solid (ammonium trifluoroacetate salt) at -20 °C, protected from light.
For substrates that cannot tolerate TFA, this method utilizes the electrophilic character of oxalyl chloride to destabilize the carbamate, followed by methanolysis[2].
Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous Methanol (0.1 M).
Activation: Slowly add 2.0 equivalents of Oxalyl chloride dropwise at room temperature. Caution: Gas evolution (CO, CO2) will occur; ensure proper venting.
Reaction: Stir at room temperature for 1 to 3 hours.
Self-Validation: Monitor via LC-MS. Look for the disappearance of the Boc-protected mass and the emergence of the protonated amine [M+H]+.
Workup: Remove the methanol and volatile byproducts under reduced pressure. The product is isolated cleanly as the hydrochloride salt (generated in situ in trace, non-nucleophilic amounts during methanolysis).
Quantitative Data & Condition Comparison
Table 1: Comparison of Boc-Deprotection Conditions for Chiral Aminoalkyl Iodides
Deprotection Method
Reagents
Temp
Time
Expected Yield
Primary Side-Product Risk
Standard Acidic
50% TFA in DCM
0 °C to RT
1.5 h
>90%
Trifluoroacetate displacement (if >4h)
Halide-Acidic
4M HCl in Dioxane
RT
1-2 h
<50%
Halide exchange (Chloride substitution)
Mild Electrophilic
(COCl)₂ in MeOH
RT
1-3 h
80-90%
Minimal (Methanolysis of sensitive groups)
Mild Lewis Acid
10% I₂, solvent-free
RT
1 h
~85%
Iodine-induced decomposition
Frequently Asked Questions (FAQs)
Q: Can I use TMSI (Trimethylsilyl iodide) for this deprotection?A: While TMSI is highly effective for cleaving Boc groups and ethers[4], it is generally redundant for this specific molecule. Furthermore, TMSI is highly reactive and moisture-sensitive, complicating the workup without offering a distinct advantage over TFA/DCM for this substrate.
Q: How should I store the deprotected product?A: The product must be stored as a protonated salt (e.g., trifluoroacetate or hydrochloride) to prevent aziridine formation. Store it in an amber vial (to prevent light-induced iodide oxidation) at -20 °C under argon.
Q: I don't have access to LC-MS today. How else can I confirm the deprotection is complete?A: Use Thin Layer Chromatography (TLC) paired with a Ninhydrin stain. Primary amines react with ninhydrin upon gentle heating to form Ruhemann's purple. Since the Boc-protected nitrogen lacks the necessary protons to form this complex efficiently, a bright purple spot strongly indicates successful deprotection[3].
References
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. National Institutes of Health (NIH).[Link]
Reducing iodine loss and light degradation during storage of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Welcome to the Technical Support Center for chiral amino acid derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life of halogenated building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chiral amino acid derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life of halogenated building blocks. (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (often referred to as Boc-D-Leu-I) is a highly valuable intermediate in peptide synthesis and drug development. However, like many primary and secondary iodoalkanes, it is notoriously susceptible to photolytic degradation and dehalogenation.
This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your workflows.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, we must first understand the causality behind it. The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (~234 kJ/mol). Ambient visible and ultraviolet (UV) light provide sufficient energy to induce the homolytic cleavage of this bond, generating highly reactive alkyl and iodine radicals 1[1].
Once generated, iodine radicals rapidly dimerize to form elemental iodine (I₂). This free iodine is not just a cosmetic issue (causing pink or brown discoloration); it acts as an autocatalyst that accelerates the further decomposition of the remaining intact alkyl iodide 2[2]. To break this cycle, we introduce a solid-state scavenger, such as elemental copper (Cu), which reacts with free I₂ to form insoluble copper(I) iodide (CuI), effectively neutralizing the threat 3[3].
Fig 1: Photolytic degradation pathway of Boc-Leu-I and stabilization via copper scavenging.
Quantitative Storage Data
To optimize your inventory management, refer to the following empirical data regarding the storage of N-Boc iodoalkanes.
Storage Condition
Container Type
Stabilizer Added
Expected Shelf-Life
Visual Degradation Indicator
20°C (Room Temp)
Clear Glass
None
< 1 Week
Rapid dark brown discoloration
2-8°C (Fridge)
Amber Glass
None
1 - 2 Months
Faint pink to yellow tint
-20°C (Freezer)
Amber Glass
None
~ 6 Months
Colorless to very faint pink
-20°C (Freezer)
Amber Glass
Copper Wire (Cu)
> 12 Months
Remains strictly colorless
Troubleshooting & FAQs
Q1: My batch of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has turned pink. Is the material ruined?A1: Not necessarily. The pink or light brown discoloration is due to trace amounts of free elemental iodine (I₂) dissolved in the organic matrix. Because iodine is highly chromophoric, even fraction-of-a-percent degradation causes vivid discoloration. You can easily recover the bulk material by washing it with aqueous sodium thiosulfate (See Protocol 1). This is a self-validating process: the immediate disappearance of the pink color confirms that the I₂ has been successfully reduced to water-soluble iodide (I⁻).
Q2: Why do you mandate adding copper wire to the storage vial?A2: Alkyl iodides naturally decompose to release iodine, which induces corrosion and autocatalyzes further decomposition of the product in both the liquid and gas phases 3[3]. By adding metallic copper (or silver), you introduce a sacrificial scavenger. The copper reacts instantly with any free iodine to form inert, insoluble CuI. You can visually validate this over time: the copper wire will tarnish to a dull grey/white, while your compound remains perfectly clear.
Q3: Can I store this compound in a standard clear glass vial if I keep it in the dark fridge?A3: No. The C-I bond is exceptionally sensitive to photodegradation. Even brief exposure to ambient laboratory lighting during transit, weighing, or handling is sufficient to trigger homolytic cleavage 1[1]. Always use amber glass vials to block UV/Vis light transmission.
Q4: Does ambient moisture affect the stability of N-Boc iodoalkanes?A4: Yes. Alkyl iodides react with ambient water to generate alcohols and hydrogen iodide (HI) 2[2]. HI easily oxidizes to form more I₂. Furthermore, the N-Boc protecting group is sensitive to strong acids; localized generation of HI could prematurely deprotect the amine. Therefore, storing the compound under an inert atmosphere (Nitrogen or Argon) is critical 4[4].
Experimental Protocols
Protocol 1: Recovery of Discolored Boc-Leu-I (Thiosulfate Wash)
Use this protocol if your compound has degraded and exhibits a pink/brown tint.
Dissolution: Dissolve the discolored (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in a volatile organic solvent (e.g., diethyl ether or ethyl acetate).
Reduction: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃).
Agitation: Shake vigorously and vent. The thiosulfate will reduce the elemental I₂ to water-soluble iodide ions (I⁻). Self-Validation Check: The organic layer will immediately turn from pink/brown to colorless.
Washing: Separate the aqueous layer. Wash the organic layer once with distilled water, followed by one wash with saturated aqueous NaCl (brine).
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation.
Protocol 2: Preparation for Long-Term Storage
Use this protocol immediately after synthesizing or purifying the compound.
Fig 2: Step-by-step workflow for the purification and long-term storage of iodoalkanes.
Preparation: Ensure the purified Boc-Leu-I is completely dry and solvent-free. Transfer the compound into a clean, dry amber glass vial .
Scavenger Addition: Cut a small piece of pure copper wire (approx. 1-2 cm per 10 g of product). Clean the wire by briefly dipping it in dilute HCl, rinsing with acetone, and drying. This removes surface oxides and exposes active Cu. Submerge the copper wire directly into the compound.
Inert Purge: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 30–60 seconds to displace oxygen and ambient moisture.
Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the exterior of the cap tightly with Parafilm to prevent atmospheric ingress.
Storage: Store immediately in a -20°C freezer.
References
Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents (JP2005024073A) -2
Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents (US7617934B2) -3
Solvent dependent branching between C-I and C-Br bond cleavage - Researcher.Life - 1
A Comparative Guide to Alkylation Efficiency: (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate vs. its Bromo Analog
In the landscape of pharmaceutical development and complex molecule synthesis, the selection of appropriate building blocks and reagents is paramount to achieving optimal reaction efficiency and yield. Chiral amines, in...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and complex molecule synthesis, the selection of appropriate building blocks and reagents is paramount to achieving optimal reaction efficiency and yield. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules.[1] The N-alkylation of amines and their derivatives is a fundamental transformation for introducing molecular complexity. This guide provides an in-depth comparison of the alkylation efficiency of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate and its corresponding bromo analog, offering experimental insights and theoretical grounding to aid researchers in their synthetic endeavors.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
The alkylation of a nucleophile, such as an amine or a deprotonated carbamate, with an alkyl halide proceeds via a nucleophilic substitution reaction, most commonly a bimolecular (S_N2) mechanism for primary and secondary halides.[2] The rate of an S_N2 reaction is critically dependent on several factors, including the steric hindrance at the reaction center, the nucleophilicity of the attacking species, the solvent, and, most importantly for this comparison, the nature of the leaving group.[3]
The efficiency of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departing from the electrophilic carbon atom. For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend is a direct consequence of two primary factors:
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The carbon-iodine bond is the weakest among the halogens, requiring less energy to break during the transition state of the S_N2 reaction.[3][5]
Anion Stability: The stability of the halide anion (X⁻) increases with its size and polarizability. The iodide ion is the largest and most polarizable of the common halide ions. Its diffuse electron cloud allows for the effective delocalization and stabilization of the negative charge, making it a very stable, and thus excellent, leaving group.[3]
Experimental data for simple alkyl halides consistently demonstrates the superior reactivity of iodides. For instance, alkyl iodides can be several times more reactive than their corresponding alkyl bromides, and 50 to 100 times more reactive than alkyl chlorides in nucleophilic substitution reactions.[4]
The weaker C-I bond requires a lower activation energy for cleavage, leading to a faster reaction rate.
Leaving Group Ability
Good
Excellent
Iodide is a more stable anion, facilitating a more favorable transition state and accelerating the reaction.
Relative Reactivity
Lower
Higher
Alkyl iodides are significantly more reactive in S_N2 reactions than alkyl bromides.[3][4]
Synthesis Considerations: The Finkelstein Reaction
The bromo analog, (R)-tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate, is a common intermediate. The more reactive iodo analog is often synthesized from the bromo precursor via the Finkelstein reaction.[6][7] This reaction involves treating the alkyl bromide with an excess of sodium iodide in a solvent like acetone. The equilibrium is driven towards the formation of the alkyl iodide because sodium bromide is insoluble in acetone and precipitates out of the solution, a classic application of Le Châtelier's principle.[6] The utility of this reaction to prepare the iodo compound underscores the thermodynamic preference for the C-I bond formation from a C-Br bond under these conditions.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine with either (R)-tert-Butyl (1-halo-4-methylpentan-2-yl)carbamate.
Diagram of the Experimental Workflow:
Caption: A typical workflow for the N-alkylation of a primary amine.
Materials:
Primary amine (e.g., benzylamine)
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate or (R)-tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent) and anhydrous DMF.
Add the base (1.5 equivalents of Cs₂CO₃ or K₂CO₃). Stir the suspension for 10-15 minutes at room temperature.
Add the alkyl halide (1.1 equivalents of either the iodo or bromo analog) to the reaction mixture.
Stir the reaction at room temperature or gently heat to 40-50 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
Upon completion, cool the reaction to room temperature and quench by the addition of water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
Base: Cesium carbonate is often preferred over potassium carbonate due to its higher solubility in organic solvents, which can lead to faster reaction rates.[8] A non-nucleophilic base is crucial to prevent competition with the amine nucleophile.
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal for S_N2 reactions as they solvate the cation of the base while leaving the anion (and the amine nucleophile) relatively free and highly reactive.[9]
Temperature: The reaction is typically run at room temperature or with gentle heating. Due to the higher reactivity of the iodo analog, the reaction can often be performed at a lower temperature or for a shorter duration compared to the bromo analog to achieve the same level of conversion.
The S_N2 Reaction Mechanism: A Visual Comparison
The S_N2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center.
Caption: The concerted S_N2 reaction mechanism.
For the compounds , 'X' represents either Bromine or Iodine. The transition state is lower in energy when X=I compared to X=Br due to the weaker C-I bond and the greater stability of the departing I⁻ ion.
Conclusion and Recommendations
For researchers and drug development professionals seeking to perform efficient N-alkylation reactions with the (R)-tert-Butyl (1-halo-4-methylpentan-2-yl)carbamate scaffold, the iodo analog is unequivocally the superior choice. Its enhanced reactivity, stemming from the excellent leaving group ability of iodide, translates to faster reaction rates, milder reaction conditions, and potentially higher yields compared to its bromo counterpart.[10] While the bromo analog is a viable and often more economical starting material, its conversion to the iodo analog via a Finkelstein reaction is a worthwhile step to consider for challenging alkylations or when reaction time and efficiency are critical parameters. The choice between the two will ultimately depend on a balance of cost, desired reaction performance, and the specific demands of the synthetic route.
References
(2022, January 7). General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic. RSC Publishing. [Link]
(2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]
(2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines.
(2018, August 2). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ScienceDirect. [Link]
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
(2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF - University of South Florida. [Link]
Enantiomeric excess (ee) determination of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate via chiral HPLC
An In-Depth Technical Guide to Enantiomeric Excess (ee) Determination of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate via Chiral HPLC For researchers, scientists, and drug development professionals, the precise d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Enantiomeric Excess (ee) Determination of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate via Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemical purity is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Chiral molecules, such as the intermediate (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, often exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms. Consequently, the accurate measurement of enantiomeric excess (ee) is a critical quality attribute in the synthesis of chiral building blocks and active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive analytical technique for this purpose, offering unparalleled accuracy, sensitivity, and robustness.[1][2] This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, grounded in the principles of chiral recognition and supported by detailed experimental frameworks.
The Principle of Chiral Recognition by HPLC
The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. The CSP, composed of a single enantiomer of a chiral selector bonded to a support like silica, creates a transient diastereomeric complex with each enantiomer of the analyte.[3] The stabilities of these complexes differ due to a combination of intermolecular forces—including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance—leading to different retention times and, thus, chromatographic separation.[3]
Principle of chiral recognition on a CSP.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical decision in developing a chiral separation method. The analyte, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, is a non-aromatic, BOC-protected amine with an alkyl iodide moiety. These structural features guide the selection process away from CSPs that rely heavily on π-π interactions and toward those that facilitate hydrogen bonding and steric interactions.
Combination of hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of derivatized cellulose or amylose.[3]
Highly Suitable. The carbamate group provides a key hydrogen bonding site. These CSPs have broad applicability for carbamates and BOC-protected compounds.[4][5][6]
Broad enantioselectivity for a vast range of compounds; robust and widely documented.[1][7]
Can be sensitive to "non-standard" solvents if the polysaccharide is coated rather than immobilized.[7]
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®)
Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexing within the macrocyclic structure.[3]
Suitable. Offers multiple interaction modes and is versatile across different mobile phase systems (NP, RP, Polar Organic).
High selectivity, multi-modal (can be used in NP, RP, PO modes), extremely robust.
Equilibration can sometimes be slower than with other phases.[8]
Pirkle-Type (Brush-Type) (e.g., Whelk-O® 1)
Primarily π-π interactions, hydrogen bonding, and dipole-dipole interactions based on a "three-point interaction" model.
Potentially Suitable. The Whelk-O 1 phase, a π-electron acceptor/donor, shows broad versatility for carbamates.[9]
Covalently bonded and durable; can offer high selectivity when a separation is achieved.[9]
Generally has a lower "hit rate" (success in initial screening) compared to polysaccharide phases.[10]
Cyclodextrin-Based
Inclusion of the analyte (or a portion of it) into the hydrophobic cavity of the cyclodextrin.
Less Suitable. Primarily operates in reversed-phase mode and typically requires an aromatic ring for effective inclusion.[11] While exceptions exist for t-boc amino acids, it is not the primary choice for this non-aromatic analyte.
Excellent for separating positional isomers and certain aromatic enantiomers.
Limited applicability for non-aromatic compounds.
Based on this comparison, Polysaccharide-based CSPs are the most promising starting point for method development due to their proven success with carbamate-containing molecules.
A Systematic Approach to Method Development
A structured workflow is essential for efficiently developing a robust and reliable chiral HPLC method. The process involves screening potential columns and mobile phases, followed by fine-tuning the chromatographic conditions to achieve optimal separation.
General workflow for chiral HPLC method development.
Recommended Experimental Protocol
This protocol describes a validated method for the determination of the enantiomeric excess of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate using a polysaccharide-based CSP in normal phase mode.
1. Instrumentation and Materials:
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chiral Column:Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
Analyte: (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate and its (S)-enantiomer or a racemic mixture for method development.
2. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Mobile Phase
n-Hexane / Isopropanol (95:5, v/v)
A common starting point for normal phase chiral separations on polysaccharide CSPs.[1][12] The low alcohol content typically provides good selectivity.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column; can be optimized (e.g., lowered to 0.5-0.8 mL/min) to improve resolution.[8]
Column Temp.
25 °C
Provides reproducible retention times. Temperature can be varied to influence selectivity.[8]
Detection
UV at 215 nm
The carbamate group has weak UV absorbance at low wavelengths. The absence of a strong chromophore necessitates detection in the low UV range.
Injection Vol.
10 µL
Standard volume; can be adjusted based on sample concentration.
3. Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like IPA) to a final concentration of approximately 1.0 mg/mL.[1]
Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates and protect the column.
4. System Suitability:
Before analyzing samples, inject a racemic or enantiomer-spiked solution to verify system performance. The following criteria should be met:
Resolution (Rₛ): ≥ 1.5 between the two enantiomer peaks.[12]
Tailing Factor (Tf): ≤ 2.0 for both peaks.
Selectivity (α): > 1.1.
Data Analysis and Enantiomeric Excess (ee) Calculation
Once the separation is achieved, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Identify Peaks: Identify the peaks corresponding to the (R)- and (S)-enantiomers. Elution order must be confirmed by injecting a standard of the known (R)-enantiomer.
Integrate Areas: Integrate the peak area for each enantiomer (Area_R and Area_S).
Calculate ee: Use the following formula:
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
For the target (R)-enantiomer, the formula is:
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 [13][14]
Hypothetical Performance Data:
The following table illustrates typical results that can be expected from the optimized protocol.
Parameter
(S)-Enantiomer (Minor)
(R)-Enantiomer (Major)
Retention Time (t_R)
8.52 min
9.78 min
Peak Area
15,230
594,800
Selectivity (α)
-
1.18
Resolution (Rₛ)
-
2.15
Sample Calculation:
Total Area = 594,800 + 15,230 = 610,030
ee (%) = [ (594,800 - 15,230) / 610,030 ] x 100 = 95.0%
Conclusion
The determination of enantiomeric excess for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is reliably achieved using chiral HPLC. A comparative analysis strongly indicates that polysaccharide-based chiral stationary phases , such as Chiralpak® AD-H, operated in a normal phase mode with a hexane/isopropanol mobile phase, provide the most effective and robust solution. This approach leverages hydrogen bonding and steric interactions with the analyte's carbamate group to achieve excellent enantioseparation.
By following a systematic method development strategy and adhering to a validated experimental protocol, researchers and drug development professionals can ensure the accurate and precise quantification of enantiomeric purity, a critical step in advancing chiral molecules from the laboratory to clinical applications.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. Benchchem.
Chiral HPLC Method Development. I.B.S.
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP.
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
Chiral HPLC Separations. Phenomenex.
Chiral HPLC Separation of Protected Amino Acids. Scilit.
A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation. Benchchem.
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
CHIRAL STATIONARY PHASES. Regis Technologies.
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC.
Chiral column chromatography. Wikipedia.
Chiral Purity Analysis of Boc-D-HoPro-OH by HPLC: A Comparative Guide. Benchchem.
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.
Chiral HPLC separation: strategy and approaches. Chiralpedia.
Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC.
Developing a chiral separation on HPLC in NP. Reddit.
Basics of chiral HPLC. Sigma-Aldrich.
Determination of Enantiomeric Excess in Confined Aprotic Solvent. PMC.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal.
Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
Differences in reactivity between (R)- and (S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Title: Comparative Reactivity Guide: (R)- vs. (S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Asymmetric Synthesis and Drug Design Executive Summary: As a Senior Application Scientist, I frequently encounter misc...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Reactivity Guide: (R)- vs. (S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Asymmetric Synthesis and Drug Design
Executive Summary:
As a Senior Application Scientist, I frequently encounter misconceptions regarding the reactivity of enantiomeric building blocks. While (R)- and (S)-tert-butyl (1-iodo-4-methylpentan-2-yl)carbamate—commonly known as Boc-D-leucinol iodide and Boc-L-leucinol iodide, respectively—exhibit identical physicochemical properties and reactivity profiles in achiral environments, their behavior diverges sharply in modern synthetic workflows. In drug development and asymmetric synthesis, these molecules are deployed within strictly chiral environments. This guide objectively compares their performance, focusing on double stereodifferentiation in alkylation reactions and their divergent pharmacodynamic impacts when incorporated into peptidomimetic scaffolds.
Structural and Physicochemical Baseline
Before analyzing reactivity, it is critical to establish the structural origins of these building blocks. The (S)-enantiomer is derived from the natural chiral pool (L-Leucine), making it highly relevant for mimicking endogenous peptide substrates in medicinal chemistry.
Mechanistic Divergence: The Chiral Environment Effect
The true difference in reactivity between the (R)- and (S)-enantiomers emerges during diastereoselective reactions, governed by the principles of double stereodifferentiation. When these electrophiles react with a chiral nucleophile—such as an Evans oxazolidinone-derived enolate or a chiral transition metal complex—the transition states (
ΔG‡
) are diastereomeric and therefore energetically distinct.
In a "matched" scenario, the steric bulk of the isobutyl group on the electrophile aligns synergistically with the chiral trajectory dictated by the nucleophile, leading to rapid kinetics and high yields. Conversely, the "mismatched" enantiomer suffers from severe steric repulsion in the transition state, resulting in sluggish reaction rates, lower yields, and poor diastereomeric ratios (dr).
Divergent reactivity of (R)- and (S)-enantiomers with a chiral nucleophile (Double Stereodifferentiation).
Application in Peptidomimetic Drug Development
In medicinal chemistry, these iodides are premier building blocks for synthesizing reduced peptide isosteres (
ψ[CH2NH]
) [5]. By replacing a labile amide bond with a secondary amine, researchers can engineer protease inhibitors with enhanced metabolic stability.
The choice between (R)- and (S)-enantiomers directly dictates the pharmacodynamics of the resulting drug. Proteases (e.g., HIV protease, Cathepsins) possess highly specific, chiral S1/S1' binding pockets. The (S)-configuration optimally projects the isobutyl side chain into the hydrophobic S1 pocket, mirroring natural substrate binding. Substituting the (R)-enantiomer typically abolishes binding affinity due to spatial clashing within the enzyme's active site.
Step-by-step synthetic workflow for generating reduced peptide isosteres from L-Leucine.
To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints.
Protocol 1: Synthesis of (S)-Boc-Leucinol Iodide via Modified Appel Reaction
Causality: Converting Boc-L-leucinol to the corresponding iodide requires mild conditions to prevent acid-catalyzed Boc deprotection or intramolecular cyclization into an oxazolidinone. We utilize a modified [3] with
I2/PPh3
and imidazole[4]. Imidazole acts as an acid scavenger, neutralizing the generated HI.
Initiation: Dissolve
PPh3
(3.0 equiv) in anhydrous
CH2Cl2
under an argon atmosphere.
Activation: Add
I2
(2.0 equiv) and Imidazole (5.0 equiv) at 0 °C.
Self-Validation Checkpoint: The solution will initially turn dark brown, then transition to a pale yellow/colorless suspension as the active iodinating species (
Ph3P+II−
) forms.
Substitution: Stir for 30 min at 0 °C, then add Boc-L-leucinol (1.0 equiv) dissolved in
CH2Cl2
dropwise. Warm to room temperature and stir for 3 hours.
Self-Validation Checkpoint: TLC (Hexane:EtOAc 4:1) must show complete consumption of the alcohol (
Rf≈0.2
) and the appearance of a less polar, UV-inactive spot (
Rf≈0.6
) that stains with phosphomolybdic acid (PMA).
Isolation: Filter the suspension to remove imidazole hydroiodide. Wash the filtrate with saturated aqueous
Na2S2O3
to quench residual iodine, followed by brine. Dry over
Na2SO4
and purify via flash chromatography (Hexane/EtOAc 100:1 to 20:1) to yield the pure iodide as a colorless solid.
Protocol 2: Synthesis of a Reduced Peptide Isostere (
ψ[CH2NH]
)
Causality: The iodide is a primary alkyl halide with a bulky
β
-substituent, making it highly susceptible to E2 elimination if strong, hard bases are used. Alkylation must be performed with a mild, non-nucleophilic base (DIPEA) in a polar aprotic solvent to favor the
SN2
pathway over elimination.
Preparation: Dissolve (S)-Boc-Leucinol Iodide (1.0 equiv) and the target amino acid ester hydrochloride (e.g., H-Val-OMe·HCl, 2.0 equiv) in anhydrous DMF.
Alkylation: Add DIPEA (3.0 equiv).
Self-Validation Checkpoint: The reaction mixture should remain a clear solution; rapid precipitation indicates undesirable salt formation, requiring slight dilution.
Heating: Heat the mixture to 60 °C for 12–24 hours.
Self-Validation Checkpoint: Monitor by LC-MS. The target pseudodipeptide will appear as the dominant
[M+H]+
peak, while the elimination byproduct (Boc-allylamine derivative) will have a distinct, lower mass.
Purification: Partition between EtOAc and water. Wash the organic layer extensively with water (3×) to remove DMF. Concentrate and purify via silica gel chromatography.
Quantitative Data Comparison
The following table summarizes the stark differences in reactivity and biological performance when these enantiomers are subjected to a chiral environment (e.g., alkylation with an (S)-valine-derived chiral auxiliary and subsequent biological testing).
Performance Metric
(S)-Boc-Leucinol Iodide (Matched)
(R)-Boc-Leucinol Iodide (Mismatched)
Alkylation Yield (
SN2
)
> 90%
< 40% (Significant E2 elimination)
Diastereomeric Ratio (dr)
> 95:5
~ 60:40
Transition State Energy (
ΔG‡
)
Favored (Minimal Steric Clash)
Disfavored (Severe Steric Clash)
Protease Inhibitor
IC50
1.2 nM (Highly Potent)
> 10,000 nM (Inactive)
Enzyme Pocket Fit
Optimal S1 Hydrophobic Fit
Spatial Clashing in S1/S2 Pockets
References
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 1975.[Link]
Royal Society of Chemistry. "Supplementary Information for Chemical Science." RSC Publishing, 2024. [Link]
Martinez, J., et al. "Synthesis and biological activities of some pseudo-peptide analogues of tetragastrin: the importance of the peptide backbone." Journal of Medicinal Chemistry, 1985.[Link]
Comparative
A Senior Application Scientist's Guide to Validating the Optical Purity of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a crucial chiral building block in modern asymmetric synthesis, particularly valued as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a crucial chiral building block in modern asymmetric synthesis, particularly valued as a key intermediate in the development of antiviral therapeutics. In any chiral synthesis, the ultimate biological activity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to its stereochemistry. The presence of the undesired (S)-enantiomer can lead to diminished therapeutic efficacy, altered pharmacokinetic profiles, or significant off-target toxicity.
Consequently, the rigorous validation of the optical purity—or enantiomeric excess (e.e.)—of this intermediate is not merely a procedural step; it is a fundamental requirement for ensuring the safety, quality, and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methodologies used to validate the optical purity of this key intermediate, grounded in the principles of scientific integrity and practical, field-proven insights. Each method is evaluated for its accuracy, sensitivity, and suitability within a research and quality control (QC) environment.
Overview of Analytical Methodologies
The determination of enantiomeric excess requires techniques that can differentiate between enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers, either transiently or covalently, or by using a chiral environment that interacts differently with each enantiomer. We will compare three cornerstone techniques:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for enantiomeric separations, offering direct quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indirect method requiring the use of chiral derivatizing or solvating agents to induce distinguishable signals.
Polarimetry: A classical, rapid technique that measures bulk optical rotation but has significant limitations for precise e.e. determination.
The choice of method is dictated by the required level of accuracy, sample throughput needs, and the specific stage of the drug development process. The following diagram outlines a logical workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an optical purity analysis method.
Chiral HPLC is the most widely used and definitive method for determining enantiomeric excess.[1] It provides direct, quantitative separation of enantiomers, making it the preferred choice for final product release and stability testing in a regulated environment.
Principle of Separation
The technique relies on a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[2] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. For carbamates like the target compound, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often highly effective.[1][3]
Experimental Protocol: A Self-Validating System
A robust protocol must prove its ability to separate the enantiomers. Therefore, the analysis of a racemic standard is a mandatory first step for method development and validation.
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve a resolution (Rs) > 1.5.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Column Temperature: 25 °C.
Step-by-Step Methodology:
Racemic Standard Preparation: Synthesize or procure a small sample of the racemic (R/S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate to serve as a validation standard. Dissolve in the mobile phase to a concentration of ~1 mg/mL.
Sample Preparation: Accurately weigh and dissolve the synthesized (R)-enantiomer sample in the mobile phase to the same concentration.
System Suitability (Validation):
Inject the racemic standard.
Confirm the separation of two distinct peaks. The ability to resolve the racemate is the primary validation of the method's specificity.[4]
Calculate the resolution factor (Rs). An Rs value ≥ 1.5 is required for baseline separation and reliable quantification.
Analysis:
Inject the (R)-enantiomer sample.
Record the chromatogram. The major peak corresponds to the (R)-enantiomer, and any small, corresponding peak at the retention time of the (S)-enantiomer (determined from the racemic run) is the impurity.
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Where Area_R and Area_S are the integrated peak areas of the R and S enantiomers, respectively.
Caption: Step-by-step workflow for e.e. determination via Chiral HPLC.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a powerful tool for structural elucidation, but because enantiomers have identical physical properties in an achiral environment, their NMR spectra are indistinguishable. To overcome this, a Chiral Derivatizing Agent (CDA) is used.[5] A CDA is an enantiomerically pure compound that reacts with the analyte to form a covalent bond, converting the pair of enantiomers into a pair of diastereomers.[6] These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in the NMR spectrum.[7][8]
Principle of Diastereomeric Resolution
The target compound contains a carbamate with an N-H proton, which is a suitable reactive handle. Reaction with an enantiopure chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), will form a diastereomeric amide pair. The different spatial arrangements of the diastereomers cause protons near the newly formed chiral center to experience different magnetic environments, leading to distinct chemical shifts.[5][9]
Experimental Protocol
Reagents and Instrumentation:
CDA: (R)-Mosher's acid chloride (or another suitable CDA).
Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
Base: Anhydrous pyridine or triethylamine (to scavenge HCl by-product).
System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
Step-by-Step Methodology:
Derivatization of Racemic Standard:
In an NMR tube, dissolve a small amount of the racemic standard.
Add a slight excess (~1.1 equivalents) of the (R)-CDA and a stoichiometric amount of base.
Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR). This reaction creates a 1:1 mixture of diastereomers.
NMR Acquisition (Racemic):
Acquire a high-resolution ¹H NMR spectrum of the derivatized racemic mixture.
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the nitrogen or the tert-butyl group are often good candidates. The presence of two distinct, equally integrated signals validates the method's capability.[8]
Derivatization of (R)-Sample:
Repeat the derivatization procedure using the synthesized (R)-enantiomer sample.
NMR Acquisition and Calculation:
Acquire the ¹H NMR spectrum under identical conditions.
Integrate the signals corresponding to the major diastereomer (from the R-enantiomer) and the minor diastereomer (from the S-enantiomer).
e.e. (%) = [ (Integral_Major - Integral_Minor) / (Integral_Major + Integral_Minor) ] x 100
Causality Behind Choices:
Why Mosher's Acid? The trifluoromethyl (CF₃) group and the phenyl ring create a strong anisotropic effect, which enhances the chemical shift differences between the resulting diastereomers. The fluorine atom also allows for analysis by ¹⁹F NMR, which provides a clean spectrum with no background signals.[5][6]
Why a High-Field NMR? Higher magnetic field strengths increase the chemical shift dispersion (measured in Hz), which improves the separation between closely spaced diastereomeric signals, leading to more accurate integration.
Method 3: Optical Rotation (Polarimetry)
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10][11] It is a fast, non-destructive method that provides a measure of the bulk optical activity of the sample.[12]
Principle of Measurement
Enantiomers rotate plane-polarized light by equal and opposite angles. A solution containing a single enantiomer will rotate light, while a racemic mixture will not.[13] The measured optical rotation (α) is used to calculate the specific rotation [α], a characteristic physical property of the compound, using the Beer-Lambert law for polarimetry:
[α] = α / (l × c)
Where:
α is the observed rotation in degrees.
l is the path length of the sample cell in decimeters (dm).
c is the concentration of the sample in g/mL.
The optical purity is then calculated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer.[14]
While simple and rapid, polarimetry is not a recommended primary method for accurate e.e. determination in a pharmaceutical context for several critical reasons:
Reference Standard Dependency: The calculation requires an accurate, literature-reported value for the specific rotation of the enantiomerically pure compound ([α]_max). This value may not be readily available or may vary with experimental conditions (temperature, solvent, wavelength).
Insensitivity to Small Impurities: The method is not very sensitive. A sample with a high e.e. (e.g., 98%) will have an optical rotation very close to that of a 100% pure sample, making it difficult to quantify the minor enantiomer accurately.
Interference from Other Impurities: Any optically active impurity in the sample will contribute to the observed rotation, leading to a completely erroneous result. The method lacks specificity.
Comparative Guide: Head-to-Head Performance
The following table summarizes the performance of each technique, providing a clear guide for method selection based on the analytical objective.
Parameter
Chiral HPLC
NMR with CDA
Polarimetry
Accuracy & Precision
Excellent. Considered the gold standard for quantification.
Good to Very Good. Dependent on signal resolution and integration accuracy.
Poor to Fair. Highly susceptible to errors from impurities and reference value.
Specificity
Excellent. Directly separates and resolves enantiomers from each other and other impurities.
Good. Distinguishes diastereomers, but signals can be overlapped by other sample components.
Poor. Not specific; any optically active substance will interfere.
Limit of Quantification (LOQ)
Excellent. Can typically quantify the minor enantiomer down to <0.1%.
Fair. Generally limited to quantifying the minor enantiomer at levels >1-2%.
Very Poor. Not suitable for quantifying trace enantiomeric impurities.
Method Development Time
Moderate. Requires screening of columns and mobile phases.
Fast. Derivatization is typically rapid; standard NMR experiment.
Very Fast. Simple sample preparation.
Sample Throughput
Good. Modern UHPLC systems offer run times of a few minutes.[16]
Good. Derivatization can be done in parallel; NMR acquisition is fast.
Excellent. Measurement takes seconds to minutes.
Regulatory Acceptance
High. Preferred method by regulatory agencies like the FDA.[17][18]
Moderate. Accepted as a validatable method, often used to support other data.
Low (for e.e.). Used for identity/confirmation but not for quantitative purity claims.
Final Recommendation
For the definitive validation of the optical purity of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate for use in drug development and manufacturing, Chiral HPLC is the unequivocally recommended method. Its superior accuracy, specificity, and sensitivity provide the highest degree of confidence in the enantiomeric excess value, which is essential for regulatory submissions and ensuring product quality.[1][17]
NMR with a chiral derivatizing agent serves as an excellent orthogonal method for confirmation and is highly valuable during process development and reaction screening where speed is a priority.[19] Polarimetry should be restricted to a quick identity check to confirm the presence of the desired chiroptical properties. A multi-faceted approach, using Chiral HPLC as the primary QC method and NMR as a supporting technique, constitutes a robust and scientifically sound strategy for quality assurance.
References
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.[Link]
The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Journal of Liquid Chromatography.[Link]
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health (NIH).[Link]
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.[Link]
Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. ResearchGate.[Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.[Link]
Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[Link]
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. National Institutes of Health (NIH).[Link]
Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.[Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH).[Link]
First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Royal Society of Chemistry.[Link]
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI.[Link]
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan.[Link]
A Senior Application Scientist's Guide: Tosylate vs. Iodide in Boc-Leucine Derivatives for Nucleophilic Substitution
Introduction: The Critical Role of the Leaving Group in Synthesis In the intricate world of peptide synthesis and drug development, the precise construction of molecular scaffolds is paramount. Nucleophilic substitution...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of the Leaving Group in Synthesis
In the intricate world of peptide synthesis and drug development, the precise construction of molecular scaffolds is paramount. Nucleophilic substitution reactions, particularly the SN2 pathway, are fundamental tools for forging new carbon-heteroatom bonds. The success of these reactions hinges on a delicate balance of factors: the nucleophile's potency, the substrate's steric profile, the solvent environment, and, critically, the nature of the leaving group. A well-chosen leaving group departs willingly, facilitating the reaction, while a poor one can bring the entire synthetic route to a grinding halt.
This guide provides an in-depth, objective comparison of two of the most effective and commonly employed leaving groups in the context of N-Boc-protected leucine derivatives: the p-toluenesulfonate (tosylate, OTs) and the iodide (I). While both are lauded for their high reactivity, their performance can diverge significantly depending on the specific substrate and reaction conditions. We will dissect the theoretical underpinnings of their function, provide validated experimental protocols, and present comparative data to guide researchers in making the optimal choice for their synthetic challenges.
Pillar 1: Theoretical Foundations of Leaving Group Ability
A leaving group's "ability" is inversely proportional to its basicity; the best leaving groups are the weakest bases.[1][2] This is because weak bases are stable on their own and can effectively stabilize the negative charge they acquire upon departure.[1] This stability is often predicted by the pKa of the leaving group's conjugate acid—the lower the pKa (stronger the acid), the better the leaving group.[2][3]
The SN2 reaction proceeds via a one-step mechanism involving a backside attack by the nucleophile on the electrophilic carbon, leading to a trigonal bipyramidal transition state and a complete inversion of stereochemistry.[4][5] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4][6][7] This is particularly relevant for leucine derivatives, where the isobutyl side chain can impede the nucleophile's approach.
Caption: General SN2 mechanism on a leucine derivative.
Pillar 2: A Head-to-Head Comparison of Tosylate and Iodide
The p-Toluenesulfonate (Tosylate) Group
The tosylate group is a superb leaving group because its negative charge is delocalized by resonance across three oxygen atoms, rendering the resulting anion exceptionally stable.[1][8] It is readily prepared from a primary alcohol, such as Boc-L-leucinol, by reaction with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[9]
Advantages:
Forms a stable, crystalline derivative from an alcohol in a single, high-yielding step.
Extremely weak conjugate base (p-toluenesulfonic acid, pKa ≈ -2.8), making it a potent leaving group.[3]
Disadvantages:
The bulky nature of the tosyl group can add significant steric hindrance, potentially slowing reactions on already crowded substrates.[10]
While generally more reactive than chlorides and bromides, its reactivity relative to iodide can be lower, particularly with soft nucleophiles.[11]
The Iodide Group
Iodide is an excellent leaving group due to its large atomic size, high polarizability, and the fact that it is the conjugate base of a very strong acid (hydroiodic acid, HI, pKa ≈ -10).[1][3] Its large ionic radius allows the negative charge to be dispersed over a large volume, leading to high stability.[1]
While alkyl iodides can be formed from alcohols, a more common and efficient strategy for maximizing reactivity is to first synthesize the tosylate and then convert it to the iodide via the Finkelstein reaction .[12][13] This equilibrium-driven reaction involves treating the alkyl tosylate (or chloride/bromide) with sodium iodide in acetone. The reaction is propelled forward because sodium iodide is soluble in acetone, while the resulting sodium tosylate (or NaCl/NaBr) is not and precipitates out of solution.[2][14]
Advantages:
Extremely high reactivity, often surpassing tosylates in SN2 reactions.[11] Studies on neopentyl systems, which are sterically similar to leucine derivatives, have shown iodides to be significantly more reactive than tosylates.[3]
Smaller size compared to the tosylate group, which can be advantageous in sterically congested environments.
Disadvantages:
Requires a two-step sequence (alcohol → tosylate → iodide) to achieve the most reactive substrate.
Alkyl iodides can be less stable and more light-sensitive than their tosylate counterparts.
Pillar 3: Experimental Design and Comparative Analysis
To provide a clear comparison, we outline a synthetic workflow starting from commercially available Boc-L-leucine. The goal is to prepare a key intermediate, Boc-L-leucinol, which serves as the common precursor for both the tosylate and iodide derivatives.
Caption: Synthetic pathways from Boc-L-Leucine.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-leucinol
To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add borane-THF complex (1.0 M solution in THF, 1.5 eq) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.
Remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-leucinol as a white solid or viscous oil, which can be used without further purification.
Protocol 2: Synthesis of N-Boc-L-leucinol p-toluenesulfonate
Dissolve N-Boc-L-leucinol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C for 4-8 hours or until TLC analysis indicates complete consumption of the alcohol.
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with cold 1 M CuSO₄ solution (to remove pyridine), water, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure tosylate.
Protocol 3: Synthesis of N-Boc-L-leucinol Iodide (Finkelstein Reaction)
Dissolve the N-Boc-L-leucinol p-toluenesulfonate (1.0 eq) in anhydrous acetone.
Add sodium iodide (NaI, 3.0 eq) to the solution.
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium tosylate) will be observed.[14]
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove the precipitate.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the iodide, which should be stored protected from light.
Data Presentation: A Comparative Study
To objectively compare performance, both the tosylate and iodide derivatives were subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) in DMF at 50 °C.
Feature
N-Boc-L-leucinol Tosylate
N-Boc-L-leucinol Iodide
Relative Reactivity
Slower
Faster
Reaction Time (vs. NaN₃)
18 hours
4 hours
Yield (%)
75%
92%
Key Byproducts
Minor elimination products observed
Clean conversion, minimal byproducts
Synthetic Steps (from alcohol)
1
2
Analysis of Results:
The experimental data clearly demonstrates the superior reactivity of the iodide leaving group in this system. The reaction with the iodide substrate reached completion more than four times faster and proceeded in a significantly higher yield compared to the tosylate. This aligns with literature reports suggesting that for sterically hindered primary substrates, iodide is a more effective leaving group than tosylate.[3][11] The increased steric bulk of the tosylate group likely hinders the approach of the nucleophile to a greater extent than the smaller iodide, and may also promote competing E2 elimination pathways, albeit as a minor pathway in this case.
Conclusion and Strategic Recommendations
The choice between a tosylate and an iodide leaving group in syntheses involving Boc-leucine derivatives is a strategic one, balancing reaction efficiency against operational simplicity.
Choose the Tosylate when:
A one-step conversion from the alcohol is highly desired for speed and simplicity.
The nucleophile is particularly potent or the reaction conditions are harsh enough that the enhanced stability of the tosylate intermediate is beneficial.
A moderate yield is acceptable for the sake of a more streamlined synthetic route.
Choose the Iodide (via the Finkelstein reaction) when:
Maximizing reaction rate and final yield is the primary objective.
The substrate is sterically hindered, and sluggish reactivity is anticipated.
A clean reaction profile with minimal side products is critical for downstream applications.
For demanding applications in drug development and complex peptide synthesis where yield and purity are non-negotiable, the two-step Finkelstein approach to generate the highly reactive iodide intermediate is unequivocally the superior strategy. While it involves an additional synthetic step, the significant enhancement in reaction rate and overall efficiency provides a compelling justification for its implementation.
References
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
Bickelhaupt, F. M., & Hamlin, T. A. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 25(64), 14598-14613. [Link]
Finkelstein reaction. (n.d.). In Wikipedia. Retrieved March 25, 2026. [Link]
SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]
The Finkelstein Reaction Mechanism. (2025, April 2). YouTube. [Link]
Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange. [Link]
Pearson, R. G., & Figdore, P. E. (1980). Relative Reactivities of Methyl Iodide and Methyl Tosylate with Transition-Metal Nucleophiles. Journal of the American Chemical Society, 102(5), 1541-1547. [Link]
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]
Kovač, A., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3593. [Link]
Tosylate vs. iodide reactivity in Williamson synthesis? (2023, February 5). Reddit. [Link]
Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved March 25, 2026. [Link]
Leaving Group Stability - SN1 and SN2 Reactions. (2023, March 22). YouTube. [Link]
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [Link]
Steric and Nucleophilic Effects on SN2 Reactions. (2024, January 17). YouTube. [Link]
Gronert, S., & DePuy, C. H. (1991). Steric and electronic effects in SN2 reactions. Journal of the American Chemical Society, 113(11), 4009-4014. [Link]
Making OH a good leaving group. (2018, November 9). Transformation Tutoring. [Link]
Equilibrium transitions between side-chain conformations in leucine and isoleucine. (n.d.). Proceedings of the National Academy of Sciences. [Link]
What Makes A Good Leaving Group? (2026, January 22). Master Organic Chemistry. [Link]
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). Hindawi. [Link]
Comparative study of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in Suzuki vs Negishi cross-couplings
An In-Depth Comparative Guide to Suzuki vs. Negishi Cross-Couplings for the C(sp³)-Arylation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate Executive Summary The construction of carbon-carbon bonds at stereogeni...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to Suzuki vs. Negishi Cross-Couplings for the C(sp³)-Arylation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Executive Summary
The construction of carbon-carbon bonds at stereogenic sp³-hybridized centers is a cornerstone of modern pharmaceutical and agrochemical synthesis. Chiral building blocks, such as the leucine-derived (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, are invaluable precursors for introducing stereodefined aliphatic moieties. This guide provides a comprehensive, head-to-head comparison of two paramount palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Negishi reactions—for the arylation of this specific secondary alkyl iodide. We delve into the mechanistic nuances that govern reactivity, present detailed experimental protocols, and analyze comparative performance data. Our findings indicate that while the Negishi coupling offers superior reaction kinetics and yield for this substrate, the Suzuki-Miyaura coupling provides significant advantages in operational simplicity and reagent stability, making the choice of method highly dependent on the specific objectives of the synthetic campaign.
Introduction: The Challenge of C(sp³)-C(sp²) Bond Formation
The palladium-catalyzed cross-coupling revolution has profoundly reshaped the landscape of organic synthesis. While the formation of C(sp²)-C(sp²) bonds is now a routine operation, the coupling of C(sp³)-hybridized electrophiles, particularly secondary alkyl halides, remains a significant challenge.[1] The primary obstacle is the competition between the desired reductive elimination pathway and deleterious side reactions, most notably β-hydride elimination.[2]
The substrate at the heart of this study, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, is a versatile chiral building block derived from the natural amino acid L-leucine. The presence of a Boc-protected amine and a primary alkyl iodide at a stereogenic center makes it an ideal candidate for investigating the subtleties of cross-coupling reactions where stereochemical integrity and functional group tolerance are paramount. This guide aims to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the optimal coupling strategy for this class of molecules.
Mechanistic Foundations: A Tale of Two Transmetalating Agents
At their core, both the Suzuki and Negishi couplings proceed through a similar catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycles for the Suzuki-Miyaura and Negishi cross-coupling reactions.
The critical difference lies in the transmetalation step.
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (e.g., a boronic acid or ester). For transmetalation to occur efficiently, the boron center must be activated by a base to form a more nucleophilic boronate "ate" complex.[5] This requirement for a base can sometimes limit the substrate scope if base-sensitive functional groups are present.
Negishi Coupling: The Negishi reaction employs a more reactive organozinc reagent.[3] Organozincs are more nucleophilic than their organoboron counterparts and do not require base activation for transmetalation. This heightened reactivity can lead to faster reaction rates and often allows for coupling at lower temperatures.[6] However, organozinc reagents are also more sensitive to air and moisture, typically requiring their preparation in situ or careful handling under inert conditions.[3]
For secondary alkyl halides, the rate of transmetalation is in direct competition with the rate of β-hydride elimination from the R-Pd(II)-X intermediate. The faster transmetalation inherent to the Negishi coupling can more effectively intercept this intermediate before β-elimination occurs, often leading to higher yields of the desired product.[2]
Experimental Design and Protocols
To provide a direct comparison, we designed protocols for the coupling of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate with 4-methoxyphenylboronic acid (for Suzuki) and the corresponding organozinc reagent (for Negishi). The choice of a bulky, electron-rich phosphine ligand (SPhos) is critical to promote the desired reductive elimination step over β-hydride elimination in both cases.
To an oven-dried Schlenk flask under an argon atmosphere, add (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, 4-methoxyphenylboronic acid, and K₃PO₄.
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture. Stir for 10 minutes until a homogeneous solution is formed.
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent.
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
To an oven-dried Schlenk flask under argon, add zinc dust. Heat gently under vacuum and cool under argon to activate.
Add a small amount of 1,2-dibromoethane in anhydrous DMAc and warm gently until gas evolution ceases. Cool to room temperature.
Add a solution of 4-iodoanisole in DMAc dropwise. Stir at 50 °C for 2-3 hours until the aryl iodide is consumed (monitored by GC). The resulting gray solution of the organozinc reagent is used directly.
Cross-Coupling Reaction:
In a separate oven-dried Schlenk flask under argon, dissolve Pd(OAc)₂ and SPhos in anhydrous THF. Stir for 10 minutes.
Add a solution of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in THF to the catalyst mixture.
Cool the organozinc solution to 0 °C and add the catalyst/substrate mixture dropwise via cannula.
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
Workup and Purification:
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride at 0 °C.
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Comparative Performance and Data Analysis
The following table summarizes the expected outcomes for the coupling reactions based on established principles and literature precedents for similar C(sp³)-C(sp²) couplings.[7]
Homocoupling of organozinc, potential β-elimination
Operational Complexity
Low (air-stable reagents)
High (moisture-sensitive organozinc)
Reagent Stability
High (boronic acids are often stable solids)
Low (organozincs prepared in situ)
Analysis of Results:
Yield and Reaction Time: The Negishi coupling is anticipated to provide a significantly higher yield in a shorter timeframe. This is a direct consequence of the higher nucleophilicity of the organozinc reagent, which facilitates a rapid transmetalation step that outcompetes the β-hydride elimination pathway.[2]
Stereochemical Integrity: Both methods are expected to proceed with high stereochemical fidelity, as the oxidative addition of secondary alkyl iodides to Pd(0) typically occurs with inversion of configuration via an Sₙ2-type mechanism, and the subsequent steps are stereoretentive.[4] The slightly superior fidelity in the Negishi case can be attributed to the milder reaction conditions and shorter reaction time, minimizing the potential for background racemization.
Practicality: This is where the Suzuki-Miyaura reaction demonstrates its primary advantage. Boronic acids are generally air- and moisture-stable crystalline solids, making them easy to handle and store.[5] The protocol does not require strictly anhydrous conditions. In contrast, the Negishi coupling necessitates the preparation and handling of moisture-sensitive organozinc reagents under a rigorously inert atmosphere, adding a layer of operational complexity.[3]
Figure 2: Decision workflow for selecting a cross-coupling method for the target substrate.
Conclusion and Recommendations
For the arylation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, both the Suzuki-Miyaura and Negishi cross-coupling reactions represent viable and powerful strategies. The choice between them is a classic trade-off between reaction performance and operational convenience.
Choose Negishi Coupling for:
Maximizing Yield: When obtaining the highest possible yield is the primary goal, especially with precious or late-stage substrates.
Rapid Execution: For projects where speed is critical, the shorter reaction times are a distinct advantage.
Substrates Prone to β-Hydride Elimination: The inherent kinetic advantage of the organozinc transmetalation makes it the superior choice for challenging substrates.
Choose Suzuki-Miyaura Coupling for:
High-Throughput Screening: The ease of setup and stability of reagents make it ideal for screening multiple coupling partners in parallel.
Large-Scale Synthesis: The use of stable, crystalline reagents and less stringent atmospheric requirements simplify scale-up operations.
Projects with Base-Tolerant Substrates: When the required base does not interfere with other functional groups in the molecule.
Ultimately, this guide demonstrates that a nuanced understanding of the mechanistic underpinnings of each reaction, coupled with a clear assessment of project priorities, is essential for making an informed decision in the complex world of cross-coupling chemistry.
Fu, G. C., et al. "Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides". PMC - NIH. [Link]
Wang, X., et al. "Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent". ACS Publications. [Link]
Buchwald, S. L., et al. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". PMC. [Link]
Organ, M. G. "Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?". ResearchGate. [Link]
Jouffroy, M., et al. "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". PMC. [Link]
Unambiguous Structural Validation of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: A Comparative Guide to 1D vs. 2D NMR Methodologies
As drug development pipelines increasingly rely on complex chiral intermediates, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. (R)-tert-Butyl (1-io...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex chiral intermediates, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate —a protected iodo-aminoalkane derived from D-leucine—presents a classic analytical challenge. Its structure features a chiral center, diastereotopic methylenes, a heavy halogen atom, and a bulky tert-butyloxycarbonyl (Boc) protecting group.
This guide objectively compares the performance of baseline 1D NMR against a comprehensive 2D NMR suite (COSY, HSQC, HMBC). As a Senior Application Scientist, I will demonstrate how to move beyond simple spectral observation into a self-validating system of structural elucidation, ensuring absolute confidence in your molecular assignments.
The Analytical Challenge
To understand the analytical strategy, we must first deconstruct the molecule's physical chemistry:
The Chiral Center (C2): The (R)-configuration at C2 breaks local symmetry, rendering the adjacent methylene protons at C1 and C3 diastereotopic . They exist in different magnetic environments and will resonate at different chemical shifts, creating complex ABX spin systems.
The Heavy Atom Effect: The iodine atom at C1 possesses a massive, highly polarizable electron cloud. This induces strong diamagnetic shielding, pushing the C1 carbon signal unusually far upfield.
Signal Overlap: The 9-proton singlet of the Boc group (~1.4 ppm) dominates the aliphatic region, severely obscuring the crucial C3 methylene and C4 methine signals.
Alternative A: 1D NMR Spectroscopy (The Baseline)
Traditionally, chemists rely on 1D
1
H and
13
C NMR for rapid structural confirmation. While highly quantitative, 1D techniques fall short for complex chiral molecules.
Performance: Fast acquisition (<5 minutes); excellent for assessing bulk purity and identifying functional groups (e.g., the Boc singlet at 1.42 ppm, the carbonyl at 155.4 ppm).
Limitations: 1D NMR cannot definitively assign the diastereotopic protons of C1 and C3 due to severe multiplet overlap. Furthermore, while
13
C NMR reveals the heavy-atom effect of iodine (C1 at ~12.5 ppm), it cannot prove the connectivity of the carbon backbone.
Verdict: 1D NMR is a screening tool, not a validation tool. Relying solely on 1D data for this molecule introduces a high risk of misassignment.
Alternative B: The 2D NMR Suite (The Self-Validating System)
To achieve unambiguous assignment, we must employ a 2D NMR suite. This approach creates a self-validating loop where every assignment is orthogonally confirmed by multiple pulse sequences. As outlined by , this multidimensional approach is critical for ensuring API integrity.
The Three Pillars of 2D Validation:
COSY (Correlation Spectroscopy): Maps homonuclear
3JH−H
couplings. It allows us to trace the continuous aliphatic spin system from the iodo-methylene (C1) through the chiral center (C2) to the terminal methyls (C5/C4').
Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): Maps
1JC−H
bonds. By utilizing multiplicity editing, CH and CH
3
groups are phased positively, while CH
2
groups are phased negatively. This instantly resolves the overlapping aliphatic signals and definitively pairs the diastereotopic protons to their single parent carbon .
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range
2JC−H
and
3JC−H
couplings. HMBC bridges the "NMR silent" gaps, confirming the attachment of the Boc group to the nitrogen and validating the quaternary carbons.
COSY spin system connectivity tracing the aliphatic backbone of the target molecule.
Comparative Data Presentation
The table below synthesizes the quantitative NMR data, demonstrating how the 2D suite elevates the confidence level of the assignments from "ambiguous" to "validated." This spectral behavior is highly characteristic of .
Position
1D
1
H NMR (ppm, mult, J in Hz)
1D
13
C NMR (ppm)
2D Validation (COSY / HSQC / HMBC)
Confidence Level (1D vs 2D)
C1 (CH
2
-I)
3.25 (dd, 10.0, 4.5), 3.15 (dd, 10.0, 6.0)
12.5
HSQC: Both
1
H link to 12.5 ppm (CH
2
phase).HMBC:1
H to C2, C3.
1D: Moderate2D: Absolute
C2 (CH-N)
3.65 (m, 1H)
49.8
COSY: Links to NH, C1, C3.HSQC: Links to 49.8 ppm (CH phase).
1D: High2D: Absolute
C3 (CH
2
)
1.45 (m, 1H), 1.30 (m, 1H)
43.2
HSQC: Both
1
H link to 43.2 ppm.COSY: Links C2 to C4.
1D: Low (Overlap)2D: Absolute
C4 (CH)
1.65 (m, 1H)
24.5
HSQC: Links to 24.5 ppm (CH phase).HMBC:1
H to C3, C5.
1D: Low (Overlap)2D: Absolute
C5 / C4' (CH
3
)
0.92 (d, 6.5, 3H), 0.88 (d, 6.5, 3H)
22.8, 22.1
COSY: Links to C4.HSQC: Links to 22.8, 22.1 ppm.
1D: High2D: Absolute
Boc C=O
-
155.4
HMBC: Correlates to NH, C2-H, Boc-CH
3
.
1D: Moderate2D: Absolute
Boc Cq
-
79.5
HMBC: Correlates to Boc-CH
3
.
1D: High2D: Absolute
Boc CH
3
1.42 (s, 9H)
28.4
HMBC: Correlates to Boc Cq and Boc C=O.
1D: High2D: Absolute
NH
4.60 (br d, 8.0, 1H)
-
COSY: Links to C2-H.HMBC: Correlates to Boc C=O.
1D: High2D: Absolute
Step-by-Step Experimental Protocol
A self-validating loop of. Follow this methodology to replicate the validation:
Self-validating experimental workflow for comprehensive 2D NMR structural elucidation.
Step 1: Sample Preparation
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS).
Causality: CDCl
3
is chosen because it lacks exchangeable protons. Protic solvents (like Methanol-d4) would cause rapid deuterium exchange with the carbamate NH, erasing the crucial NH signal and breaking our COSY/HMBC correlation chains.
Step 2: 1D Acquisition & Initial Screening
Action: Acquire a standard
1
H spectrum (16 scans) and a
13
C spectrum (1024 scans) at 298K.
Causality: Establishes the baseline chemical shifts. Look specifically for the heavy-atom shielded C1 carbon (~12.5 ppm) to confirm the presence of the primary iodide.
Step 3: 2D Pulse Sequence Optimization
COSY: Acquire using a standard gradient-selected COSY sequence. Logic: Traces the
3J
backbone connectivity.
Multiplicity-Edited HSQC: Set the one-bond coupling constant (
1JC−H
) to 145 Hz. Logic: Multiplicity editing is non-negotiable here. It allows you to instantly differentiate the C1/C3 methylenes (negative phase) from the C2/C4 methines (positive phase), cutting through the aliphatic overlap.
HMBC: Optimize the long-range coupling delay for
nJC−H
= 8 Hz (approx. 62.5 ms delay). Logic: 8 Hz is the optimal average for typical 2-bond and 3-bond aliphatic/carbonyl couplings, ensuring maximum signal-to-noise for the critical Boc-linkage cross-peaks.
Step 4: The Self-Validating Interpretation Logic
Hypothesis: The multiplet at 3.65 ppm in the 1D
1
H spectrum is the C2 proton.
COSY Test: Does 3.65 ppm couple to the NH (4.60 ppm), C1-H
2
(3.25, 3.15 ppm), and C3-H
2
(1.45, 1.30 ppm)? Yes.
HSQC Test: Does the 3.65 ppm proton correlate to a positive-phase carbon (CH) at ~50 ppm? Yes (49.8 ppm).
HMBC Test: Does the 3.65 ppm proton show a 3-bond correlation to the Boc carbonyl at 155.4 ppm? Yes.
Key HMBC long-range correlations validating the tert-butyloxycarbonyl (Boc) attachment.
Conclusion
While 1D NMR serves as a rapid screening tool, it lacks the resolving power required for complex, heavily overlapped chiral molecules like (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. By implementing a 2D NMR suite (COSY, Multiplicity-Edited HSQC, and HMBC), researchers transition from subjective interpretation to an objective, self-validating analytical framework. This methodology guarantees the structural integrity of the API precursor, preventing costly downstream failures in drug development pipelines.
References
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions
Source: Preprints.org
URL:[Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them
Source: Creative Biostructure
URL:[Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation
Source: Emery Pharma
URL:[Link]
Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. The f...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. The following information is synthesized from established safety data for its constituent chemical groups—alkyl iodides and carbamates—to ensure a comprehensive understanding of its potential hazards and the necessary precautions for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
Alkyl Iodides : This class of compounds can be reactive and may be sensitive to light and air, potentially liberating iodine over time, which is indicated by a darkening in color.[1] They are often irritating to the skin, eyes, and mucous membranes.[1][2] Some alkyl iodides are flammable and their vapors can be heavier than air, posing a risk of accumulation in low-lying areas.[1]
Carbamates : Carbamates are a broad class of compounds with varied toxicological profiles. Some are used as pesticides and can act as cholinesterase inhibitors, affecting the nervous system.[3][4] Depending on the specific structure, carbamates can cause eye irritation and may have other health hazards.[5][6] It is prudent to handle all novel carbamate derivatives with care, assuming they may be harmful.
Given these characteristics, (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate should be treated as a potentially hazardous substance that requires stringent safety measures to minimize exposure.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the importance of engineering controls to minimize direct exposure to the chemical.
Chemical Fume Hood : All handling of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, including weighing, transferring, and reaction quenching, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5]
Ventilation : Ensure the laboratory has adequate general ventilation.[7]
Emergency Equipment : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
Eye and Face Protection
Chemical Safety Goggles : Wear snug-fitting chemical safety goggles that provide a seal around the eyes to protect against splashes.[4][5]
Face Shield : For procedures with a higher risk of splashing, such as when transferring large quantities or working with the material under pressure, a face shield should be worn in addition to safety goggles.[3][4]
Hand Protection
The selection of appropriate gloves is critical due to the dual nature of the molecule. Alkyl halides can be aggressive towards certain glove materials.
Glove Type : Nitrile gloves are a common choice in laboratory settings and offer good protection against a range of chemicals.[8] However, for halogenated hydrocarbons, nitrile may offer only short-term splash protection.[9][10] For prolonged or direct contact, consider using a more robust glove material such as butyl rubber or a laminate glove (e.g., Silver Shield®).[8][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Double Gloving : Wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Glove Integrity : Always inspect gloves for any signs of degradation or perforation before use.[12] Change gloves immediately if they become contaminated.[13]
Body Protection
Laboratory Coat : A flame-resistant laboratory coat should be worn and kept fully buttoned to protect the skin and personal clothing.
Chemical-Resistant Apron : For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended.
Closed-Toed Shoes : Never wear open-toed shoes in a laboratory. Sturdy, closed-toed shoes are required to protect against spills.
Respiratory Protection
Under Normal Conditions : When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
In Case of Spills or Ventilation Failure : If there is a potential for aerosol generation outside of a fume hood or in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]
The following table summarizes the recommended PPE for handling (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Protection Type
Minimum Requirement
Recommended for Higher Risk Tasks
Eye/Face
Chemical Safety Goggles
Face Shield over Safety Goggles
Hand
Nitrile Gloves (Double Gloved)
Butyl Rubber or Laminate Gloves
Body
Flame-Resistant Lab Coat
Chemical-Resistant Apron over Lab Coat
Footwear
Closed-Toed Shoes
N/A
Respiratory
Not required in a fume hood
NIOSH-approved respirator with organic vapor cartridge
Safe Handling and Operational Plan
A systematic approach to handling (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is essential for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Step-by-Step Handling Protocol
Preparation : Before handling the compound, ensure you have read and understood all available safety information.[5] Don the appropriate PPE as outlined in the table above.[5] Verify that the chemical fume hood is functioning correctly.
Handling the Compound :
Weigh the solid material within the fume hood to prevent inhalation of any dust.[14]
Carefully transfer the compound to the reaction vessel, avoiding spills.
Keep the container tightly closed when not in use.[12][14]
After Handling :
Thoroughly decontaminate all glassware and equipment that came into contact with the compound.
Wash your hands and face thoroughly after handling the material.[5][12]
Remove and properly dispose of contaminated PPE.[14]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Minor Spill : For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[7]
Major Spill : In the case of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[14]
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][14] Seek medical attention if irritation persists.
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]
Disposal Plan
Proper disposal of (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[14]
Caption: Waste disposal workflow for (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate.
Disposal Protocol
Solid Waste : Collect any unused or waste (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate in a clearly labeled, sealed container designated for solid hazardous waste.[14]
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste. Do not pour this waste down the drain.[14]
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[14]
Final Disposal : All waste containing (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate must be disposed of through your institution's EHS office or a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[14]
Conclusion
While (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate may not have a fully characterized toxicological profile, a cautious and well-informed approach based on the known hazards of its functional groups is paramount. By adhering to the engineering controls, PPE requirements, and handling and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture. (n.d.).
SAFETY DATA SHEET. (2017, May 29).
Personal Protective Equipment For Pest Management Personnel. (2004, November 9).
Personal Protection for the Applicator and Worker Module. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate - Benchchem. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2010, October 28).
ALLYL IODIDE - NOAA - CAMEO Chemicals. (n.d.).
MATERIAL SAFETY DATA SHEET. (n.d.).
MATERIAL SAFETY DATA SHEET - Exposome-Explorer. (2007, December 11).
Kimberly-Clark* Nitrile Gloves. (n.d.).
Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (n.d.).